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2-(3-Bromo-4-fluorophenoxy)acetic acid Documentation Hub

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  • Product: 2-(3-Bromo-4-fluorophenoxy)acetic acid
  • CAS: 1556482-02-0

Core Science & Biosynthesis

Foundational

2-(3-Bromo-4-fluorophenoxy)acetic Acid: A Strategic Building Block in Rational Drug Design

Executive Summary In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the downstream success of lead optimization. 2-(3-Bromo-4-fluorophenoxy)acetic acid (CAS: [1]) is a highly ve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the downstream success of lead optimization. 2-(3-Bromo-4-fluorophenoxy)acetic acid (CAS: [1]) is a highly versatile, bifunctional aryl ether that serves as a foundational scaffold in fragment-based drug discovery (FBDD).

This compound integrates three critical pharmacophoric elements:

  • An acetic acid moiety that acts as an anionic anchor for receptor binding.

  • A 4-fluoro substituent that electronically deactivates the aromatic ring to prevent metabolic oxidation.

  • A 3-bromo substituent that provides a robust vector for late-stage palladium-catalyzed functionalization.

This whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and its mechanistic utility in targeting complex biological pathways such as CRTH2 antagonism and KRAS G12C inhibition [2].

Physicochemical Profiling and Structural Rationale

Understanding the quantitative metrics of 2-(3-bromo-4-fluorophenoxy)acetic acid is essential for predicting its behavior in both synthetic environments and biological assays. The table below summarizes its core properties and the structural rationale behind its design.

Table 1: Quantitative Physicochemical Properties
PropertyValueStructural Rationale & Causality
CAS Registry Number 1556482-02-0Unique identifier for this specific 1,3,4-trisubstituted isomer [1].
Molecular Formula C₈H₆BrFO₃Balances lipophilic halogens with a hydrophilic carboxylic acid.
Molecular Weight 249.03 g/mol Highly ligand-efficient (<300 Da); ideal for fragment libraries.
Topological Polar Surface Area 46.53 ŲDerived from the ether (-O-) and carboxyl (-COOH) oxygens; optimal for passive membrane permeability without violating Lipinski’s rules.
Hydrogen Bond Donors (HBD) 1Provided by the carboxylic acid; essential for interacting with target receptor binding pockets.
Hydrogen Bond Acceptors (HBA) 3Provided by the ether and carboxyl oxygens.
Estimated pKa ~3.1 – 3.5Ensures the compound is predominantly ionized (carboxylate anion) at physiological pH (7.4), enabling salt-bridge formation with basic residues [3].

Self-Validating Synthetic Methodology

The synthesis of 2-(3-bromo-4-fluorophenoxy)acetic acid relies on a two-step sequence: a Williamson ether synthesis followed by alkaline saponification. As an Application Scientist, I emphasize that a robust protocol must be self-validating—meaning in-process controls (IPCs) are built into the workflow to guarantee the success of each transformation before proceeding.

Synthesis SM1 3-Bromo-4-fluorophenol Step1 Williamson Ether Synthesis (K2CO3, DMF, 60°C) SM1->Step1 SM2 Ethyl Bromoacetate SM2->Step1 Int Ethyl 2-(3-bromo-4-fluorophenoxy)acetate Step1->Int Alkylation Step2 Saponification (LiOH, THF/H2O, RT) Int->Step2 Prod 2-(3-Bromo-4-fluorophenoxy)acetic acid Step2->Prod Hydrolysis

Workflow for the two-step synthesis of 2-(3-bromo-4-fluorophenoxy)acetic acid.

Step 1: Williamson Ether Synthesis (Alkylation)
  • Objective: Alkylate the phenolic oxygen to install the acetate backbone.

  • Protocol:

    • Dissolve 3-bromo-4-fluorophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add Potassium Carbonate (K₂CO₃, 2.0 eq) and stir for 15 minutes at room temperature.

    • Dropwise add ethyl bromoacetate (1.1 eq) and elevate the temperature to 60°C for 4 hours.

  • Causality of Reagents: K₂CO₃ is selected because it is a mild base. It is sufficiently basic to deprotonate the phenol (pKa ~9) to form a highly nucleophilic phenoxide ion, but not strong enough to cause competitive, premature hydrolysis of the ethyl ester. DMF, a polar aprotic solvent, is chosen because it poorly solvates the phenoxide anion, leaving it "naked" and highly reactive for the Sₙ2 displacement of the bromide on ethyl bromoacetate.

  • Self-Validation (IPC 1): Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). The starting phenol is UV-active and stains strongly with KMnO₄. Complete consumption of the lower-Rf phenol spot and the appearance of a higher-Rf ester spot validates the reaction's completion.

Step 2: Saponification (Ester Hydrolysis)
  • Objective: Cleave the ethyl ester to reveal the active carboxylic acid pharmacophore.

  • Protocol:

    • Isolate the intermediate ester and dissolve it in a 3:1 (v/v) mixture of Tetrahydrofuran (THF) and Water.

    • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature for 3 hours.

    • Evaporate the THF under reduced pressure, dilute the aqueous layer, and acidify with 1M HCl to pH ~2. Extract the precipitated acid with Ethyl Acetate.

  • Causality of Reagents: LiOH is preferred over NaOH or KOH because the lithium cation coordinates effectively with the ester carbonyl, increasing its electrophilicity. Furthermore, LiOH has an excellent solubility profile in the THF/Water biphasic system, ensuring a homogenous reaction environment without harsh heating. Acidification to pH 2 ensures the carboxylate salt is fully protonated, driving the product into the organic extraction layer.

  • Self-Validation (IPC 2): Liquid Chromatography-Mass Spectrometry (LC-MS). The intermediate ester will exhibit an [M+H]⁺ peak at m/z ~277/279 (displaying the characteristic 1:1 isotopic ratio of the ⁷⁹Br/⁸¹Br isotopes). The final acidified product will exhibit an [M-H]⁻ peak at m/z ~247/249 in negative ion mode, confirming successful ester cleavage.

Mechanistic Applications in Drug Discovery

Phenoxyacetic acids are historically privileged structures in medicinal chemistry, frequently utilized as Peroxisome Proliferator-Activated Receptor (PPAR) modulators [4] and Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists [5]. The specific 3-bromo-4-fluoro substitution pattern elevates this scaffold from a generic building block to a precision tool.

Metabolic Shielding via 4-Fluoro Substitution

Cytochrome P450 (CYP450) enzymes in the liver rapidly metabolize aromatic rings via para-hydroxylation. By installing a fluorine atom at the 4-position, medicinal chemists exploit fluorine's high electronegativity and small Van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å). The strong C-F bond (approx. 116 kcal/mol) acts as an impenetrable metabolic shield, significantly extending the compound's in vivo half-life without drastically altering its steric bulk.

Late-Stage Functionalization via 3-Bromo Substitution

The bromine atom at the 3-position is not merely a steric filler; it is a programmable synthetic handle. In the development of complex inhibitors (such as KRAS G12C targeting agents [2]), the aryl bromide undergoes late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This allows researchers to rapidly synthesize diverse libraries of biaryl compounds from a single, unified precursor.

Receptor Anchoring in CRTH2 Antagonism

In asthma and allergic rhinitis therapies, CRTH2 antagonists prevent Prostaglandin D2 (PGD2) from activating Th2 cells. The acetic acid moiety of 2-(3-bromo-4-fluorophenoxy)acetic acid mimics the aliphatic carboxylate of PGD2. At physiological pH, the deprotonated carboxylate forms a critical salt bridge with basic residues (e.g., Arg170) deep within the CRTH2 GPCR binding pocket, competitively blocking PGD2 binding.

CRTH2_Pathway PGD2 Prostaglandin D2 (PGD2) Receptor CRTH2 Receptor (GPCR) PGD2->Receptor Agonism Antag Phenoxyacetic Acid Antagonist Antag->Receptor Inhibition Gi Gi Protein Activation Receptor->Gi Transduction cAMP Decreased cAMP Levels Gi->cAMP Adenylyl Cyclase Block Ca2 Intracellular Ca2+ Mobilization Gi->Ca2 PLC Activation Th2 Th2 Cell Activation cAMP->Th2 Ca2->Th2

Mechanism of CRTH2 receptor antagonism by phenoxyacetic acid derivatives.

References

  • US Patent 10689377B2 - KRas G12C inhibitors. Google Patents.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Journal of Emerging Technologies and Innovative Research (JETIR). Available at: [Link]

  • US Patent 7709682B2 - Lysine salts of 4-((phenoxyalkyl)thio)-phenoxyacetic acid derivatives. Google Patents.
  • AU Patent 2005247110B2 - CRTH2 receptor ligands. Google Patents.
Exploratory

An In-depth Technical Guide to 2-(3-Bromo-4-fluorophenyl)acetic Acid (CAS: 194019-11-9)

For Researchers, Scientists, and Drug Development Professionals Author's Note: This technical guide is centered on 2-(3-Bromo-4-fluorophenyl)acetic acid, CAS number 194019-11-9. The initial topic request specified "2-(3-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note: This technical guide is centered on 2-(3-Bromo-4-fluorophenyl)acetic acid, CAS number 194019-11-9. The initial topic request specified "2-(3-Bromo-4-fluorophenoxy)acetic acid" with the same CAS number. However, extensive database verification has confirmed that CAS 194019-11-9 is assigned to 2-(3-bromo-4-fluorophenyl)acetic acid. The structural difference—a direct phenyl-to-acetic acid bond versus a phenoxy ether linkage—is significant. To ensure scientific accuracy and integrity, this guide will focus on the compound correctly associated with the provided CAS number.

Introduction

2-(3-Bromo-4-fluorophenyl)acetic acid is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its substituted phenylacetic acid scaffold is a key pharmacophore in a variety of biologically active molecules.[1][2] The presence of both bromine and fluorine atoms on the aromatic ring provides unique electronic properties and metabolic handles, making it an attractive starting material for the synthesis of novel therapeutic agents and other functional organic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, safety protocols, and its role in drug discovery and development.

Chemical and Physical Properties

2-(3-Bromo-4-fluorophenyl)acetic acid is typically a white to off-white crystalline powder under standard conditions. Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 194019-11-9[3]
Molecular Formula C₈H₆BrFO₂[3]
Molecular Weight 233.04 g/mol [3]
Melting Point 65-69 °C
Boiling Point 326.8 °C at 760 mmHg (predicted)[4]
Solubility Slightly soluble in water[3]
XLogP3 2.2[3]
Purity Typically >97% (GC)

Synthesis and Mechanism

The synthesis of 2-(3-bromo-4-fluorophenyl)acetic acid can be achieved through various synthetic routes, often starting from commercially available brominated and fluorinated benzene derivatives. A common and effective strategy involves the Willgerodt-Kindler reaction followed by hydrolysis. This pathway is advantageous due to its relatively high yields and the use of readily available starting materials.

Conceptual Synthesis Workflow

G A 3-Bromo-4-fluoroacetophenone B Willgerodt-Kindler Reaction (Sulfur, Morpholine) A->B Reactants C Thiomorpholide Intermediate B->C Formation D Acid Hydrolysis (e.g., H2SO4/Acetic Acid) C->D Hydrolysis E 2-(3-Bromo-4-fluorophenyl)acetic acid D->E Product

Caption: Willgerodt-Kindler reaction pathway for the synthesis of 2-(3-Bromo-4-fluorophenyl)acetic acid.

Detailed Experimental Protocol: Willgerodt-Kindler Synthesis

This protocol is a representative example based on established methodologies for the synthesis of phenylacetic acids from acetophenones.

Materials:

  • 3'-Bromo-4'-fluoroacetophenone

  • Sulfur

  • Morpholine

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Ice

  • Distilled Water

  • Appropriate organic solvents for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3'-bromo-4'-fluoroacetophenone, sulfur, and morpholine.

  • Reaction: Heat the mixture to reflux with vigorous stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling the reaction mixture, add a solution of glacial acetic acid, water, and concentrated sulfuric acid. Reheat the mixture to reflux and maintain for several hours to ensure complete hydrolysis of the thiomorpholide intermediate.

  • Workup: Pour the cooled reaction mixture into ice water to precipitate the crude product. Filter the solid and wash with cold water.

  • Purification: Dissolve the crude solid in an aqueous solution of sodium hydroxide and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify with hydrochloric acid to a pH of 1-2 to precipitate the purified 2-(3-bromo-4-fluorophenyl)acetic acid.

  • Isolation and Drying: Filter the purified product, wash with cold water, and dry under vacuum to obtain the final product.

Role in Drug Discovery and Development

Phenylacetic acid derivatives are integral to the development of a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).[5] The unique substitution pattern of 2-(3-bromo-4-fluorophenyl)acetic acid makes it a valuable intermediate for creating new chemical entities with potentially enhanced biological activity and pharmacokinetic profiles.

The incorporation of fluorine can improve metabolic stability and binding affinity, while the bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, to build more complex molecular architectures.[1] This compound is a key starting material for the synthesis of novel compounds targeting a variety of therapeutic areas.

Potential Therapeutic Applications of Derivatives
  • Anti-inflammatory Agents: As a substituted phenylacetic acid, its derivatives are being explored for their potential as anti-inflammatory drugs.

  • Neurological and Endocrine Disorders: Phenylacetic acid intermediates are used in the synthesis of drugs for conditions like Parkinson's disease and hyperprolactinemia.[6]

  • Antiviral Therapies: Certain fluorinated phenylacetic acid derivatives have been utilized in the development of CCR5 receptor antagonists for anti-HIV-1 agents.[1]

Analytical Characterization

Ensuring the purity and identity of 2-(3-bromo-4-fluorophenyl)acetic acid is crucial for its use in research and development. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

A standard reverse-phase HPLC method with UV detection is suitable for assessing the purity of this compound.

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient A suitable gradient from a higher aqueous to a higher organic composition
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 254 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of the molecule.

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons and the methylene protons of the acetic acid side chain. The coupling patterns of the aromatic protons will be indicative of the 1,2,4-substitution pattern.

  • ¹³C NMR: The spectrum will display signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methylene carbon, and the six aromatic carbons. The chemical shifts of the carbons attached to bromine and fluorine will be influenced by the "heavy atom effect" and the high electronegativity of fluorine, respectively.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Safety and Handling

2-(3-Bromo-4-fluorophenyl)acetic acid is classified as a hazardous substance and requires careful handling.

Hazard Identification
  • GHS Pictogram: Exclamation mark

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation[3]

    • H335: May cause respiratory irritation

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[8]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[9][10]

    • Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[10]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

2-(3-Bromo-4-fluorophenyl)acetic acid is a key chemical intermediate with significant potential in the pharmaceutical and chemical industries. Its unique structural features make it a valuable starting material for the synthesis of a wide range of complex molecules. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 4-Fluorophenylacetic Acid in Pharmaceutical Synthesis. [Link]

  • PYG Lifesciences. (2025). Drug Intermediates Innovations In Synthesis Techniques. [Link]

  • Google Patents. (n.d.). CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.
  • Kim, H. J., Lee, M. J., Kim, H. J., & Cho, S. K. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
  • PYG Lifesciences. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for.... [Link]

  • NIST. (n.d.). Bromo-4-fluoroacetophenone. [Link]

  • SIELC Technologies. (2021). 3-Fluorophenylacetic acid. [Link]

  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Fluorophenylacetic acid. [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • Chegg. (2021). interpret the 1H NMR and 13C NMR of the compound 2-bromo-2-phenyl-acetic acid. [Link]

  • PubChem. (n.d.). 2-Propenoic acid, 3-(3-bromo-4-fluorophenyl)-. [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid. [Link]

  • PubChemLite. (n.d.). 2-(2-bromo-4-fluorophenoxy)acetic acid (C8H6BrFO3). [Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of 2-(3-Bromo-4-fluorophenoxy)acetic Acid: A Technical Guide for Structural Elucidation

Executive Summary The structural validation of halogenated phenoxyacetic acids is a critical quality control step in the development of agrochemicals and targeted pharmaceutical agents. 2-(3-Bromo-4-fluorophenoxy)acetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of halogenated phenoxyacetic acids is a critical quality control step in the development of agrochemicals and targeted pharmaceutical agents. 2-(3-Bromo-4-fluorophenoxy)acetic acid (CAS: 1556482-02-0) presents a unique analytical challenge due to the complex interplay of inductive (-I) and mesomeric (+M) effects exerted by its heteroatom substituents. This technical whitepaper provides a comprehensive, self-validating spectroscopic framework—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—to unequivocally elucidate the molecular architecture of this compound.

Designed for senior application scientists and drug development professionals, this guide moves beyond mere data reporting to explain the fundamental causality behind experimental parameters and spectral phenomena.

Molecular Architecture & Mechanistic Rationale

The spectroscopic signature of 2-(3-Bromo-4-fluorophenoxy)acetic acid is dictated by the electronic push-pull dynamics on its 1,2,4-trisubstituted benzene ring.

  • The Phenoxy Ether Linkage (-O-CH₂COOH): Acts as a strong electron-donating group via resonance (+M effect), shielding the ortho and para protons.

  • The Fluoro Substituent (-F): Exhibits a strong inductive electron-withdrawing effect (-I) that dominates its weak +M effect, while introducing massive heteronuclear spin-spin coupling ( 1JCF​ , 2JCF​ ) in 13 C NMR [1].

  • The Bromo Substituent (-Br): Contributes to a heavy-atom effect, subtly deshielding adjacent nuclei while providing a highly diagnostic isotopic signature in mass spectrometry.

SubstituentEffects Sub 2-(3-Bromo-4-fluorophenoxy) acetic acid O Phenoxy Ether (-O-) +M Effect (Shielding) Sub->O F Fluoro Group (-F) -I > +M (Strong Coupling) Sub->F Br Bromo Group (-Br) Heavy Atom Effect Sub->Br

Logical mapping of substituent electronic effects dictating NMR chemical shifts.

Standardized Workflow for Spectroscopic Validation

To ensure high-fidelity data, the analytical workflow must be treated as a self-validating system where each technique corroborates the findings of the others.

Workflow A Sample Preparation (2-5 mg in DMSO-d6) B 1H & 13C NMR Acquisition (400-600 MHz) A->B C FT-IR Spectroscopy (ATR Mode, 4000-400 cm⁻¹) A->C D High-Resolution Mass Spec (ESI-TOF, Negative Mode) A->D E Data Integration & Structural Elucidation B->E C->E D->E

Workflow for the comprehensive spectroscopic validation of halogenated phenoxyacetic acids.

Step-by-Step Methodology
  • Sample Preparation (NMR): Dissolve 2–5 mg of the analyte in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

    • Causality: Unlike CDCl₃, DMSO- d6​ disrupts the intermolecular hydrogen bonding (dimerization) of the carboxylic acid. This prevents signal broadening and shifts the -COOH proton distinctly downfield (~12.8 ppm), making it a reliable diagnostic peak[2].

  • NMR Acquisition: Acquire 1 H NMR at minimum 400 MHz (16 scans, relaxation delay D1​ = 2s) and 13 C NMR at 100 MHz (1024 scans).

    • Causality: The high number of scans for 13 C is required to resolve the complex carbon-fluorine splitting patterns ( 1JCF​ to 4JCF​ ) against baseline noise.

  • FT-IR Spectroscopy: Analyze the neat solid using Attenuated Total Reflectance (ATR) FT-IR from 4000 to 400 cm⁻¹.

    • Causality: ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture creates artificial broad bands at ~3400 cm⁻¹, which would obscure the intrinsic O-H stretch of the compound's carboxylic acid group.

  • HRMS Analysis: Dilute the sample in LC-MS grade Methanol/Water (50:50) and inject into an ESI-TOF mass spectrometer operating in Negative Ion Mode .

    • Causality: The carboxylic acid moiety is highly acidic and readily deprotonates. Negative ESI yields a robust [M-H]⁻ signal, whereas positive mode would suffer from severe ion suppression.

In-Depth Spectral Interpretation & Quantitative Data

Nuclear Magnetic Resonance (NMR)

The 1 H NMR spectrum is anchored by the methylene (-CH₂-) protons. This signal must integrate to exactly 2H relative to the aromatic protons; any deviation indicates incomplete etherification or cleavage. The aromatic region displays a classic 1,2,4-trisubstitution pattern, further complicated by heteronuclear 19 F- 1 H coupling (typically JHF​ ~ 3–9 Hz depending on ortho/meta proximity) [2].

In 13 C NMR, the presence of the fluorine atom is unequivocally validated by the massive doublet splitting of the C-4 carbon ( 1JCF​ ≈ 242 Hz).

Table 1: Representative 1 H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
-COOH12.80 - 13.10br s-1HCarboxylic acid proton
H-5~ 7.35t (pseudo) JHF​ ~ 8.8, JHH​ ~ 8.81HAromatic (ortho to F)
H-2~ 7.25dd JHF​ ~ 5.5, JHH​ ~ 2.81HAromatic (ortho to O, Br)
H-6~ 6.95ddd JHH​ ~ 8.8, 2.8, JHF​ ~ 3.01HAromatic (ortho to O)
-CH₂-4.65s-2HMethylene protons

Table 2: Representative 13 C NMR Data (100 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
C=O170.5s-Carboxyl carbon
C-4 (C-F)153.2d~ 242.0Fluorinated aromatic carbon
C-1 (C-O)154.8s-Oxygen-bound aromatic carbon
C-2118.5d~ 6.5Aromatic CH
C-5117.2d~ 23.0Aromatic CH (ortho to F)
C-3 (C-Br)108.1d~ 21.0Brominated aromatic carbon
-CH₂-65.2s-Methylene carbon
Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum serves as a rapid orthogonal validation of functional groups. The defining feature of phenoxyacetic acids is the extremely broad O-H stretching band spanning 3300 to 2500 cm⁻¹, indicative of strong hydrogen-bonded dimers in the solid state. The sharp, intense peak at ~1715 cm⁻¹ confirms the carbonyl (C=O) stretch [3].

Table 3: Key FT-IR Vibrational Frequencies (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (carboxylic acid dimer)
1715StrongC=O stretch (carbonyl)
1495, 1580MediumC=C stretch (aromatic ring)
1230StrongC-O-C stretch (asymmetric ether)
1050StrongC-F stretch
650MediumC-Br stretch
High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the ultimate self-validating check for the presence of the bromine atom. Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31%). Consequently, the mass spectrum must display a characteristic "twin peak" molecular ion profile separated by 2 m/z units. If this 1:1 ratio deviates, the structural assignment is fundamentally compromised.

Table 4: HRMS (ESI-TOF, Negative Mode)

Ion SpeciesTheoretical m/zObserved m/zIsotopic Pattern
[M-H]⁻ ( 79 Br)246.9412246.9415100% (Base peak)
[M-H]⁻ ( 81 Br)248.9392248.9396~ 98% (1:1 ratio with 79 Br)

References

  • Title: Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives Source: Molecules (MDPI), 2025, 30(7), 1576. URL: [Link]

  • Title: Phenoxyacetic Acid - Compound Summary & Spectral Data Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Exploratory

The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of Bromo-Fluoro-Phenoxyacetic Acids

Introduction: From Herbicides to Therapeutics The phenoxyacetic acid scaffold is a privileged structure in chemical biology, forming the backbone of compounds with a vast spectrum of biological activities. Initially risi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Herbicides to Therapeutics

The phenoxyacetic acid scaffold is a privileged structure in chemical biology, forming the backbone of compounds with a vast spectrum of biological activities. Initially rising to prominence as potent auxinic herbicides, derivatives of phenoxyacetic acid have since been explored for a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiepileptic agents.[1] The introduction of halogen substituents, particularly bromine and fluorine, onto the phenyl ring dramatically modulates the physicochemical properties and biological activity of these molecules. This strategic halogenation can enhance potency, selectivity, and pharmacokinetic profiles, making bromo-fluoro-phenoxyacetic acids a compelling class of compounds for drug discovery and development professionals.[2][3]

This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of bromo-fluoro-phenoxyacetic acids. Moving beyond a simple catalog of compounds and their activities, we will delve into the causal relationships between chemical structure and biological function, explore the mechanistic underpinnings of their actions, and provide detailed, field-proven experimental protocols for their evaluation.

Core Directive: Understanding the "Why" in Bromo-Fluoro-Phenoxyacetic Acid SAR

The biological activity of bromo-fluoro-phenoxyacetic acids is intricately linked to the nature, number, and position of the halogen substituents on the aromatic ring.[2][3] These modifications influence the molecule's electronic distribution, lipophilicity, and steric profile, which in turn govern its interactions with biological targets.[3]

The Influence of Halogenation: A Double-Edged Sword

The incorporation of bromine and fluorine atoms into the phenoxyacetic acid scaffold is a key strategy for modulating biological activity. Halogenation can:

  • Enhance Lipophilicity: The presence of halogens generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins.[3]

  • Alter Electronic Properties: Fluorine, being the most electronegative element, and bromine, a larger and more polarizable atom, exert significant electronic effects on the aromatic ring. These effects can influence the acidity of the carboxylic acid group and the molecule's ability to participate in crucial intermolecular interactions, such as hydrogen bonding and halogen bonding.

  • Impact Metabolism: Halogenation can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of the compound.

However, the effects of halogenation are not always predictable, and the interplay between electronic and steric factors can lead to complex SAR trends.

Anti-inflammatory Activity: Targeting COX-2

A significant area of investigation for phenoxyacetic acid derivatives has been the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[4] The selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key objective to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Structure-Activity Relationship for COX-2 Inhibition
  • Positional Importance of Halogens: The position of the halogen substituent on the phenyl ring is critical for COX-2 selectivity. For instance, in related compound series, a halogen at the para-position of a phenyl ring has been shown to be favorable for potent and selective COX-2 inhibition.[5]

  • Role of Bromo-Substitution: The presence of a bromine atom can significantly enhance COX-2 inhibitory activity. For example, the 4-bromophenyl derivative SC-558 exhibits remarkable selectivity for COX-2 over COX-1.[4] This suggests that the size and electronic properties of bromine may facilitate favorable interactions within the COX-2 active site.

  • Contribution of Fluoro-Substitution: Fluorine substitution can also contribute to enhanced COX-2 selectivity.[5] The high electronegativity of fluorine can alter the electronic landscape of the molecule, potentially leading to more favorable binding interactions with key residues in the COX-2 active site, such as Arg513.[5]

The following table summarizes the COX-2 inhibitory activity of selected halogenated phenoxyacetic acid derivatives, illustrating the impact of substitution patterns.

Compound/DerivativeSubstitution PatternTargetActivity (IC50)Selectivity Index (COX-1/COX-2)
Phenoxyacetic acid (XIV) derivativep-chlorophenyl motifCOX-20.06 µM-
SC-558 (XIII)4-bromophenylCOX-2-~1900
Fluorinated triarylpyrazole 12Fluorinated aryl ringCOX-20.049 µM253.1
Fluorinated triarylpyrazole 13Fluorinated aryl ringCOX-20.057 µM201.8
Fluorinated triarylpyrazole 14Fluorinated aryl ringCOX-20.054 µM214.8
Celecoxib (Reference)-COX-20.055 µM179.4

Data compiled from related studies on halogenated derivatives.[4][5] Direct comparative data for a series of bromo-fluoro-phenoxyacetic acids is limited.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a robust method for determining the COX-2 inhibitory potential of test compounds. The assay measures the peroxidase activity of the COX-2 enzyme, which is coupled to the oxidation of a chromogenic substrate.

Principle: The peroxidase component of COX-2 catalyzes the reduction of PGG2 to PGH2. This reaction can be monitored using a colorimetric probe, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized to a colored product with an absorbance maximum at 590 nm. The inhibition of this color change is proportional to the inhibition of COX-2 activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme Cofactor: Prepare a stock solution of heme in a suitable solvent.

    • COX-2 Enzyme: Reconstitute human recombinant COX-2 enzyme in the assay buffer to the recommended concentration.

    • Arachidonic Acid (Substrate): Prepare a stock solution of arachidonic acid in ethanol.

    • Colorimetric Substrate (TMPD): Prepare a fresh solution of TMPD in the assay buffer.

    • Test Compounds: Prepare stock solutions of the bromo-fluoro-phenoxyacetic acid derivatives in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Positive Control: Prepare a solution of a known COX-2 inhibitor (e.g., Celecoxib).

  • Assay Plate Setup (96-well plate):

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity (Enzyme Control) Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of diluted COX-2 enzyme.

    • Inhibitor (Test Compound) Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of diluted COX-2 enzyme, and 10 µL of the test compound solution at various concentrations.

    • Positive Control Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of diluted COX-2 enzyme, and 10 µL of the positive control solution.

  • Incubation: Gently shake the plate for a few seconds and incubate for 5 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of the colorimetric substrate solution (TMPD) to all wells, followed by 20 µL of arachidonic acid solution to initiate the reaction.

  • Measurement: Immediately shake the plate and incubate for 5 minutes at 25°C. Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from the absorbance of all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Absorbance_Control - Absorbance_Sample) / Absorbance_Control ] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality Behind Experimental Choices:

  • Heme Cofactor: Heme is an essential cofactor for the peroxidase activity of COX enzymes. Its inclusion is critical for a functional assay.

  • Pre-incubation: A short pre-incubation of the enzyme with the inhibitor allows for the binding to reach equilibrium before the addition of the substrate.

  • Kinetic Measurement: While this protocol describes an endpoint assay, a kinetic measurement (reading absorbance over time) can provide more detailed information about the mode of inhibition.

Visualization: COX-2 Inhibition Workflow

COX2_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, Test Compounds Plate Plate Setup: - Background - Control - Inhibitor Reagents->Plate Incubate Incubate (5 min, 25°C) Plate->Incubate Initiate Initiate Reaction (Add Substrates) Incubate->Initiate Measure Measure Absorbance (590 nm) Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the in vitro colorimetric COX-2 inhibition assay.

Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest

Halogenated organic compounds have garnered significant interest as potential anticancer agents.[2][6] Studies on related halogenated flavonoids have shown that the introduction of bromine and chlorine can enhance cytotoxic activity against cancer cell lines.[2][3] The proposed mechanisms of action for these compounds often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3]

Structure-Activity Relationship for Anticancer Activity

For bromo-fluoro-phenoxyacetic acids, the SAR for anticancer activity is likely influenced by:

  • Lipophilicity and Cell Penetration: Halogenation increases lipophilicity, which can facilitate the passage of the compound across the cancer cell membrane.[3]

  • Modulation of Apoptotic Pathways: Studies on bromo- and chloro-substituted flavones have demonstrated their ability to induce apoptosis by modulating the expression of Bcl-2 family proteins.[2][3] Specifically, a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL was observed.[2] It is plausible that bromo-fluoro-phenoxyacetic acids could act through similar mechanisms.

  • Induction of DNA Damage: Some halogenated compounds have been shown to induce DNA damage, leading to the activation of cell cycle checkpoints and apoptosis.[2]

The following table presents a summary of the cytotoxic activity of representative halogenated compounds against various cancer cell lines.

Compound/DerivativeSubstitutionCancer Cell LineActivity (IC50)
8-bromo-6-chloroflavone (BrCl-F)Bromo, ChloroCanine Leukemia (CLB70)Strong cytotoxicity
6,8-dichloroflavone (DiCl-F)DichloroCanine Leukemia (CLB70)Moderate cytotoxicity
4'-chloroflavone (Cl-F)ChloroCanine Leukemia (CLB70)Weaker cytotoxicity
5,7-dibromo-8-hydroxyquinolineDibromoRat Brain Tumor (C6)6.7 - 25.6 µg/mL
5,7-dibromo-8-hydroxyquinolineDibromoHuman Cervix Carcinoma (HeLa)6.7 - 25.6 µg/mL
5,7-dibromo-8-hydroxyquinolineDibromoHuman Colon Carcinoma (HT29)6.7 - 25.6 µg/mL

Data compiled from studies on halogenated flavonoids and quinolines.[2][7] Direct comparative data for a series of bromo-fluoro-phenoxyacetic acids is limited.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Principle: The reduction of MTT is catalyzed by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., MCF-7, A549) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the bromo-fluoro-phenoxyacetic acid derivatives in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO in medium) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = [ (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank) ] * 100 (where Blank is the absorbance of the solubilization solution alone).

    • Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the IC50 value.

Causality Behind Experimental Choices:

  • Serum-Free Medium for MTT: While not always necessary, using serum-free medium during the MTT incubation step can reduce background absorbance.

  • Light Protection: Formazan is light-sensitive, so it is advisable to protect the plate from light during the solubilization step.

  • Choice of Solubilization Solution: DMSO is a common and effective solvent for formazan. Acidified isopropanol or SDS solutions are also used.

Visualization: Apoptosis Induction Pathway

Apoptosis_Pathway cluster_mito Mitochondrial Pathway BFPA Bromo-Fluoro-Phenoxyacetic Acid Cell Cancer Cell BFPA->Cell Bcl2 Bcl-2 / Bcl-XL (Anti-apoptotic) BFPA->Bcl2 Inhibition Bax Bax / Bak (Pro-apoptotic) BFPA->Bax Activation Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bcl2->Bax Bax->Mito Pore Formation Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Plausible mitochondrial pathway of apoptosis induced by bromo-fluoro-phenoxyacetic acids.

Antimicrobial Activity: Disrupting Microbial Integrity

Phenoxyacetic acid derivatives have a long history of use as antimicrobial agents.[1] The introduction of halogens can enhance their potency against a range of bacteria and fungi.[8]

Structure-Activity Relationship for Antimicrobial Activity

The antimicrobial SAR of bromo-fluoro-phenoxyacetic acids is likely governed by:

  • Membrane Permeability: Increased lipophilicity due to halogenation can improve the ability of the compounds to penetrate the microbial cell wall and membrane.

  • Target Interactions: The electronic properties of the halogenated phenyl ring can influence interactions with microbial enzymes or other cellular components. Electron-withdrawing groups, such as halogens, have been shown to be important for the antimicrobial activity of some flavonoids.[8]

  • Inhibition of Biofilm Formation: Halogenated phenols have been shown to be effective inhibitors of biofilm formation, a key virulence factor in many pathogenic bacteria.[9]

Experimental Protocol: Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a simple and widely used qualitative technique to determine the susceptibility of a microorganism to an antimicrobial agent.

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth (zone of inhibition) will appear around the disk.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.

  • Inoculum Preparation:

    • Select several colonies of the test microorganism from a pure culture.

    • Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard. This ensures a standardized bacterial density.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Remove excess inoculum by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.

  • Disk Application:

    • Sterilize filter paper disks.

    • Impregnate the sterile disks with a known concentration of the bromo-fluoro-phenoxyacetic acid solution.

    • Aseptically place the impregnated disks on the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters (mm).

    • The size of the zone of inhibition is inversely related to the minimum inhibitory concentration (MIC) of the compound.

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar: This medium is standardized for susceptibility testing and has good batch-to-batch reproducibility. It also supports the growth of most common pathogens and is low in inhibitors of antimicrobial agents.

  • 0.5 McFarland Standard: This standard provides a reference for the inoculum density, which is a critical variable that can affect the size of the zone of inhibition.

  • Confluent Growth: Inoculating for a "lawn" of growth ensures that any clearing is due to the antimicrobial activity of the compound and not a lack of bacterial growth.

Visualization: Disk Diffusion Assay Workflow

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media Prepare Agar Plates Inoculate Inoculate Agar Plate Media->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Apply_Disk Apply Impregnated Disk Inoculate->Apply_Disk Incubate Incubate Plate Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 2-(3-Bromo-4-fluorophenoxy)acetic Acid

Abstract 2-(3-Bromo-4-fluorophenoxy)acetic acid is a key building block in medicinal chemistry and materials science. This document provides a comprehensive, validated two-step protocol for its synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-(3-Bromo-4-fluorophenoxy)acetic acid is a key building block in medicinal chemistry and materials science. This document provides a comprehensive, validated two-step protocol for its synthesis. The methodology is centered around the robust Williamson ether synthesis, followed by ester hydrolysis. This guide offers in-depth explanations of the chemical principles, step-by-step experimental procedures, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Foundational Principles: The Williamson Ether Synthesis

The synthesis of the target compound is achieved through the Williamson ether synthesis, a classic and highly effective method for forming ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3]

The core steps involve:

  • Deprotonation: A phenol (in this case, 3-Bromo-4-fluorophenol) is treated with a base to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide attacks an alkyl halide (here, ethyl bromoacetate), displacing the halide and forming an ether linkage.[1]

For this synthesis, it is crucial to use a primary alkyl halide like ethyl bromoacetate. Using secondary or tertiary alkyl halides can lead to competing E2 elimination reactions, which would significantly lower the yield of the desired ether product.[2][4][5]

Overall Synthesis Workflow

The conversion of 3-Bromo-4-fluorophenol to 2-(3-Bromo-4-fluorophenoxy)acetic acid is a two-step process. First, an O-alkylation reaction forms the ester intermediate, which is then hydrolyzed to yield the final carboxylic acid.

G Start 3-Bromo-4-fluorophenol Step1 Step 1: Williamson Ether Synthesis (O-Alkylation) Start->Step1 Intermediate Ethyl 2-(3-bromo-4- fluorophenoxy)acetate Step1->Intermediate Step2 Step 2: Saponification (Ester Hydrolysis) Intermediate->Step2 Product 2-(3-Bromo-4-fluorophenoxy) acetic acid Step2->Product

Sources

Application

The Strategic Utility of 2-(3-Bromo-4-fluorophenoxy)acetic Acid in Modern Organic Synthesis: Application Notes and Protocols

Abstract This technical guide provides a comprehensive overview of the synthetic applications of 2-(3-Bromo-4-fluorophenoxy)acetic acid, a versatile building block for organic synthesis, particularly in the realm of drug...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic applications of 2-(3-Bromo-4-fluorophenoxy)acetic acid, a versatile building block for organic synthesis, particularly in the realm of drug discovery and development. We present detailed application notes, mechanistic insights, and step-by-step protocols for key transformations, including palladium-catalyzed cross-coupling and amide bond formation. The strategic positioning of the bromo and fluoro substituents on the phenoxyacetic acid scaffold offers unique opportunities for the synthesis of novel bioactive molecules, such as kinase inhibitors and anti-inflammatory agents. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry.

Introduction: A Building Block of Strategic Importance

2-(3-Bromo-4-fluorophenoxy)acetic acid is a halogenated aromatic carboxylic acid that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its structure is characterized by a phenoxyacetic acid core, which is a known pharmacophore in various biologically active compounds, including anti-inflammatory agents. The presence of a bromine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring provides two key orthogonal handles for synthetic diversification.

The bromine atom serves as a versatile functional group for a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. This capability is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates. The fluorine atom, a common bioisostere in medicinal chemistry, can enhance metabolic stability, binding affinity, and membrane permeability of the final compounds[1]. The carboxylic acid moiety provides a convenient point for amide bond formation, enabling the linkage of the core structure to a diverse array of amines and amino acids.

This guide will delve into the practical applications of 2-(3-Bromo-4-fluorophenoxy)acetic acid, providing detailed protocols and exploring the mechanistic rationale behind its reactivity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution.

PropertyValueSource
Molecular Formula C₈H₆BrFO₃N/A
Molecular Weight 249.04 g/mol N/A
Appearance Off-white to pale yellow solidAssumed
Melting Point Not availableN/A
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF, Methanol)Assumed

Spectroscopic Characterization (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.0 (s, 1H, -COOH): The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift.

    • δ ~7.6-7.8 (m, 1H, Ar-H): Aromatic proton ortho to the bromine.

    • δ ~7.2-7.4 (m, 2H, Ar-H): Remaining aromatic protons.

    • δ ~4.8 (s, 2H, -OCH₂-): The methylene protons adjacent to the oxygen are expected to appear as a singlet.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~170.0 (-COOH): Carboxylic acid carbonyl carbon.

    • δ ~150.0-160.0 (d, ¹JCF): Carbon attached to fluorine, showing a large coupling constant.

    • δ ~110.0-140.0 (multiple signals): Aromatic carbons.

    • δ ~65.0 (-OCH₂-): Methylene carbon.

  • IR (KBr, cm⁻¹):

    • ~3300-2500 (broad): O-H stretch of the carboxylic acid.

    • ~1700 (strong): C=O stretch of the carboxylic acid.

    • ~1600, 1500: C=C aromatic stretching.

    • ~1250: C-O-C asymmetric stretching.

    • ~1050: C-F stretching.

  • Mass Spectrometry (EI):

    • M⁺ and M⁺+2 peaks in a ~1:1 ratio, characteristic of a bromine-containing compound.

Synthetic Applications and Protocols

The dual functionality of 2-(3-Bromo-4-fluorophenoxy)acetic acid makes it a powerful tool for the synthesis of diverse molecular architectures. Below are detailed protocols for its key transformations.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring is an excellent handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond with a wide variety of boronic acids or esters. This reaction is fundamental in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

Application Example: Synthesis of Precursors for Kinase Inhibitors

Glycogen synthase kinase 3 (GSK-3) is a key target in the development of treatments for neurodegenerative diseases like Alzheimer's[2][3][4][5][6]. Many potent GSK-3 inhibitors feature a 1-aryl-3-benzylurea scaffold. 2-(3-Aryl-4-fluorophenoxy)acetic acid, synthesized via Suzuki coupling from the title compound, can be a key intermediate in the construction of such inhibitors.

Protocol 1: Suzuki-Miyaura Coupling of 2-(3-Bromo-4-fluorophenoxy)acetic Acid with Phenylboronic Acid

This protocol is adapted from established methods for Suzuki-Miyaura couplings of aryl bromides[7][8][9].

Workflow Diagram:

Suzuki_Coupling reagents 2-(3-Bromo-4-fluorophenoxy)acetic acid Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ reaction Reaction Mixture (Inert Atmosphere) reagents->reaction solvent Toluene/Ethanol/Water solvent->reaction heating Heat to 80-90 °C (Monitor by TLC) reaction->heating workup Aqueous Workup (EtOAc extraction) heating->workup purification Column Chromatography (Silica Gel) workup->purification product 2-(3-Phenyl-4-fluorophenoxy)acetic acid purification->product Amide_Coupling reagents 2-(3-Bromo-4-fluorophenoxy)acetic acid Benzylamine DCC DMAP (cat.) reaction Reaction Mixture (0 °C to RT) reagents->reaction solvent Dichloromethane (DCM) solvent->reaction filtration Filter DCU byproduct reaction->filtration workup Aqueous Workup (DCM extraction) filtration->workup purification Column Chromatography (Silica Gel) workup->purification product N-Benzyl-2-(3-bromo-4-fluorophenoxy)acetamide purification->product

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Method

Application Note: Regioselective Bromination of 4-Methoxyphenylacetic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction & Strategic Importance The synthesis of highly functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Strategic Importance

The synthesis of highly functionalized aromatic building blocks is a cornerstone of modern drug discovery. The compound 3-bromo-4-methoxyphenylacetic acid serves as a vital synthetic intermediate, most notably in the total synthesis of Combretastatin A-4 (CA-4) —a potent, naturally occurring antimitotic and antiangiogenic agent that disrupts tubulin polymerization[1][2].

This application note details the robust, highly regioselective bromination of 4-methoxyphenylacetic acid. By leveraging intrinsic electronic directing effects, this protocol eliminates the need for harsh Lewis acid catalysts, offering a self-validating, high-yield workflow suitable for scale-up in pharmaceutical development[3].

Mechanistic Rationale & Regioselectivity (E-E-A-T)

The transformation relies on an Electrophilic Aromatic Substitution (EAS) mechanism. The success and high yield of this specific protocol are dictated by the interplay of activating groups and solvent dynamics:

  • Directing Group Dominance: The starting material features two substituents. The methoxy group (–OCH₃) at the C4 position is a strongly activating, ortho/para-directing group due to the resonance donation of its oxygen lone pair into the aromatic π-system. The acetic acid side chain (–CH₂COOH) at C1 is weakly directing and primarily exerts steric bulk[4].

  • Regiocontrol: Because the para position relative to the methoxy group is permanently blocked by the acetic acid side chain, the incoming electrophile is directed exclusively to the ortho position (C3)[3][4].

  • Solvent as a Mild Catalyst: Glacial acetic acid is utilized as both the solvent and a mild Lewis acid. It sufficiently polarizes the Br–Br bond to generate the active electrophilic species (Br⁺) without requiring moisture-sensitive, harsh metal catalysts (e.g., FeBr₃ or AlCl₃)[3]. The highly activated nature of the methoxy-substituted ring makes this mild approach highly efficient while preventing over-bromination.

Experimental Workflow

G SM 4-Methoxyphenylacetic Acid (Starting Material) Intermediate 3-Bromo-4-methoxyphenylacetic Acid (Regioselective Product) SM->Intermediate Electrophilic Aromatic Substitution Reagents Bromine (Br2) Glacial Acetic Acid Reagents->Intermediate Dropwise addition (30 min) Perkin Perkin Condensation + 3,4,5-Trimethoxybenzaldehyde Intermediate->Perkin Synthetic Precursor CA4 Combretastatin A-4 (CA-4) (Antimitotic Agent) Perkin->CA4 Decarboxylation / Hydroxylation

Regioselective bromination workflow and downstream application in Combretastatin A-4 synthesis.

Materials and Reagents

Note: Bromine is highly toxic and corrosive. All procedures must be conducted in a heavily ventilated fume hood using appropriate PPE.

Reagent / MaterialMolecular WeightEquivalentsAmountRole in Synthesis
4-Methoxyphenylacetic acid 166.17 g/mol 1.0 eq10.0 g (60.2 mmol)Starting Material
Bromine (Br₂) 159.80 g/mol 1.0 eq3.1 mL (9.62 g)Electrophile Source
Glacial Acetic Acid 60.05 g/mol Solvent90 mL (Total)Solvent / Mild Lewis Acid
Ice-Water 18.02 g/mol Excess500 mLQuenching / Precipitation
Xylene (or Ethanol/Water) N/AAs neededVariesRecrystallization Solvent

Step-by-Step Protocol

This protocol is optimized for a ~10-gram scale, ensuring high crystalline purity and preventing polybromination[3][5].

Phase 1: Preparation & Activation
  • Substrate Dissolution: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (60.2 mmol) of 4-methoxyphenylacetic acid.

  • Solvent Addition: Add 60 mL of glacial acetic acid to the flask. Stir at room temperature (approx. 20–25 °C) until the solid is completely dissolved[3].

  • Electrophile Preparation: In a pressure-equalizing dropping funnel, carefully prepare a solution of 3.1 mL (9.62 g, 60.2 mmol) of liquid bromine dissolved in 30 mL of glacial acetic acid[3].

Phase 2: Regioselective Bromination
  • Controlled Addition: Begin adding the bromine/acetic acid solution dropwise to the stirred reaction mixture over a strict 30 to 45-minute period[3][5].

    • Causality Check: Bromination is highly exothermic. Dropwise addition ensures the localized concentration of Br₂ remains low, mitigating temperature spikes and preventing the formation of dibrominated byproducts.

  • Reaction Maturation: Once the addition is complete, allow the mixture to stir continuously at room temperature for exactly 60 minutes to drive the reaction to full conversion[3].

Phase 3: Quenching & Isolation
  • Precipitation: Pour the resulting pale yellow, turbid reaction mixture directly into a beaker containing 500 mL of vigorously stirred ice-water[3].

    • Causality Check: The sudden drop in temperature and the high polarity of water crash out the highly hydrophobic brominated product. Unreacted bromine and the acetic acid solvent remain safely dissolved in the aqueous phase.

  • Filtration: Stir the aqueous suspension for 10 minutes to ensure complete precipitation. Collect the crude solid via vacuum filtration using a Büchner funnel[3].

  • Washing: Wash the filter cake with ice-cold water (3 × 10 mL) to strip away any residual acetic acid[3]. Air-dry the solid on the filter for 20 minutes.

Phase 4: Purification
  • Recrystallization: Transfer the air-dried crude powder to an Erlenmeyer flask and recrystallize from hot xylene (alternatively, an ethanol-water mixture can be used)[3][5].

  • Final Yield: Collect the purified white crystalline powder. Expected yield is approximately 12.41 g (84% theoretical yield)[3].

Analytical Data & Validation

To validate the integrity of the synthesized 3-bromo-4-methoxyphenylacetic acid, compare the isolated batch against the following standardized analytical parameters[3][5]:

Analytical MethodExpected Result / Parameter
Appearance White crystalline powder
Melting Point 113.0 – 114.0 °C (386.3 – 387.2 K)
Yield ~84 – 98% (Depending on crystallization efficiency)
¹H NMR (CDCl₃, δ) 3.56 (2H, s, -CH₂-); 3.89 (3H, s, -OCH₃); 6.86 (1H, d, Ar-H); 7.19 (1H, dd, Ar-H); 7.48 (1H, d, Ar-H)
Downstream Utility Readily undergoes Perkin condensation with 3,4,5-trimethoxybenzaldehyde at 130 °C for CA-4 synthesis[6].

Sources

Technical Notes & Optimization

Troubleshooting

Identifying unexpected products in crude NMR spectra

Welcome to the Technical Support Center for Analytical Chemistry. As a Senior Application Scientist, I frequently encounter researchers puzzled by "extra" peaks in their crude Nuclear Magnetic Resonance (NMR) spectra.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Chemistry.

As a Senior Application Scientist, I frequently encounter researchers puzzled by "extra" peaks in their crude Nuclear Magnetic Resonance (NMR) spectra. A crude NMR spectrum is a snapshot of your entire reaction flask—containing the desired product, unreacted starting materials, side products, residual solvents, and sometimes degradation artifacts. The key to successful troubleshooting is not just pattern matching, but understanding the physical and chemical causality behind the signals.

This guide provides a self-validating framework for identifying unexpected products and impurities using 1D, 2D, and Diffusion-Ordered NMR Spectroscopy (DOSY).

Diagnostic Workflow

Before diving into complex experiments, it is crucial to follow a logical deduction path. The flowchart below outlines our standard operating procedure for spectral deconvolution.

Diagnostic workflow for identifying unexpected peaks in crude NMR spectra.

Frequently Asked Questions (FAQs)

Q1: I have a crude spectrum with multiple unassigned singlets in the aliphatic region. How do I know if it's my product degrading or just common laboratory impurities? A1: The most common cause of unexpected aliphatic singlets is residual laboratory solvent or stopcock grease. Before assuming your compound has degraded, you must cross-reference the chemical shifts with established impurity tables. The gold standard for this is the compilation by Fulmer et al., which catalogs the exact chemical shifts of common organics and gases in various deuterated solvents. Causality Check: Be aware that the chemical shift of protic impurities (like water or methanol) is highly concentration- and temperature-dependent due to hydrogen bonding dynamics. For instance, the water peak in CDCl 3​ can shift anywhere from 1.5 ppm to 2.0 ppm depending on the water concentration and sample acidity.

Q2: My reaction yielded a mixture of two closely related compounds that I cannot separate by column chromatography. How can I assign the NMR signals to each specific compound without physical separation? A2: When physical separation fails, we rely on spectroscopic separation using Diffusion-Ordered Spectroscopy (DOSY) . DOSY separates NMR signals based on the translational diffusion coefficients ( D ) of the molecules in solution. According to the Stokes-Einstein equation, a molecule's diffusion coefficient is inversely proportional to its hydrodynamic radius. Therefore, larger molecules diffuse more slowly than smaller ones. By applying a magnetic field gradient, DOSY creates a 2D pseudo-spectrum where the x-axis is the chemical shift and the y-axis is the diffusion coefficient. All signals belonging to the same molecule will align horizontally, allowing you to visually "extract" the individual spectra from the mixture.

Q3: I suspect an unexpected regiochemical outcome (e.g., C-alkylation vs. O-alkylation) occurred, resulting in a new product. How do I definitively prove the connectivity? A3: 1D 1 H NMR is insufficient for proving regiochemistry because it only shows the local magnetic environment. You must use 2D NMR techniques to map the molecular skeleton . Heteronuclear Multiple Bond Correlation (HMBC) is the most powerful tool here. HMBC detects correlations between protons and carbons separated by two or three bonds ( 2JCH​ or 3JCH​ ). By observing which protons correlate to a specific quaternary carbon or heteroatom-adjacent carbon, you can unambiguously determine the exact site of alkylation.

Logical flow of 2D NMR experiments for de novo structural elucidation.

Experimental Protocols

Protocol 1: Identifying Trace Solvents and Impurities (1D 1 H NMR)

  • Sample Preparation: Dissolve 5–15 mg of your crude mixture in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl 3​ , DMSO- d6​ ). Ensure the solution is clear; filter through a plug of glass wool if particulates are present to maintain magnetic field homogeneity.

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum with a minimum of 16 scans and a relaxation delay (D1) of at least 1 second to ensure accurate integration of small impurity peaks.

  • Referencing: Calibrate the spectrum using the residual non-deuterated solvent peak (e.g., 7.26 ppm for CHCl 3​ in CDCl 3​ ).

  • Cross-Referencing: Compare the unassigned peaks against the Fulmer impurity tables (see Table 1 below). Match both the chemical shift and the peak multiplicity.

Protocol 2: Setting up a DOSY NMR Experiment for Mixture Analysis

  • Temperature Equilibration: Insert the sample into the spectrometer and allow it to equilibrate at a precise temperature (e.g., 298 K) for at least 10 minutes. Crucial: Convection currents from temperature gradients will ruin the diffusion measurement.

  • Gradient Calibration: Run a 1D DOSY setup experiment (e.g., ledbpgp2s1d on Bruker systems) to calibrate the gradient strength. Adjust the diffusion time ( Δ , typically 50–100 ms) and the gradient pulse length ( δ , typically 1–3 ms) until the signal intensity of your analyte is attenuated to 5% at maximum gradient strength.

  • Acquisition: Acquire the 2D DOSY spectrum using 16 to 32 gradient increments linearly spaced from 2% to 95% of the maximum gradient strength.

  • Processing: Process the data using a Laplace inversion algorithm (e.g., CONTIN) to generate the 2D diffusion plot. Extract the 1D slices corresponding to each distinct diffusion coefficient.

Protocol 3: 2D NMR (HSQC/HMBC) Workflow for Structural Elucidation

  • Acquisition of HSQC: Run a 1 H- 13 C HSQC experiment to identify all direct one-bond C-H connections. This establishes your basic building blocks.

  • Acquisition of HMBC: Run a 1 H- 13 C HMBC experiment optimized for a long-range coupling constant of 8 Hz.

  • Data Integration: Overlay the HSQC and HMBC spectra. Ignore the one-bond correlations in the HMBC (often visible as doublets due to lack of 13 C decoupling) by referencing the HSQC.

  • Skeleton Mapping: Trace the 2- and 3-bond correlations from your known protons to piece together the carbon skeleton, paying special attention to quaternary carbons which bridge different spin systems.

Data Presentation

Table 1: Common NMR Impurities and Trace Solvents The following table summarizes the 1 H NMR chemical shifts (in ppm) and multiplicities for common laboratory impurities in two frequently used deuterated solvents. Data is adapted from the authoritative compilation by Fulmer et al..

Impurity / SolventMultiplicityShift in CDCl 3​ (ppm)Shift in DMSO- d6​ (ppm)Common Source
Water (H 2​ O) Singlet (s)1.56 (varies)3.33Atmospheric moisture, wet glassware
Stopcock Grease Singlet (s)0.07-0.04Ground glass joints, syringes
Ethyl Acetate s, q, t2.05, 4.12, 1.261.99, 4.03, 1.17Chromatography solvent
Dichloromethane Singlet (s)5.305.76Extraction/Chromatography solvent
Acetone Singlet (s)2.172.09Glassware cleaning residue
Silicone Oil Singlet (s)0.070.06Heating baths

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL:[Link]

  • Quinn, R. J., et al. (2020). Natural products dereplication by diffusion ordered NMR spectroscopy (DOSY). Chemical Science, 11, 10092-10100. URL:[Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). John Wiley & Sons. URL:[Link]

Optimization

Column chromatography tips for purifying polar organic acids

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of polar organic acids (such as carboxylic acids, amino acids...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of polar organic acids (such as carboxylic acids, amino acids, and phenolic acids). These molecules are notoriously difficult to isolate due to their tendency to ionize, hydrogen-bond strongly with stationary phases, and co-elute with other polar impurities.

This guide provides field-proven, mechanistically grounded troubleshooting strategies. Rather than just giving you a recipe, I will explain the physical chemistry behind these failures so you can build self-validating, robust purification workflows.

Diagnostic Workflow: Selecting Your Separation Mode

Before troubleshooting a failed column, you must ensure you are using the correct chromatographic mode based on your analyte's polarity and solubility.

Diagnostic Start Target: Polar Organic Acid Q1 Is the compound highly water-soluble? Start->Q1 NP Normal Phase (Silica) + 0.1-1% Acetic/Formic Acid Q1->NP No RP Reverse Phase (C18) + 0.1% TFA/Formic Acid Q1->RP Yes Q2 Does it elute in the void volume? RP->Q2 IP Ion-Pairing RP (e.g., Tributylamine) Q2->IP Yes (Too polar)

Decision matrix for selecting the optimal chromatography mode for polar organic acids.

FAQ 1: Normal Phase (Silica Gel) Troubleshooting

Q: Why does my carboxylic acid streak down the silica column instead of eluting as a sharp band, and how do I fix it?

The Causality: Streaking (or tailing) on bare silica gel occurs because of the heterogeneous nature of the silica surface. Silica gel contains acidic silanol groups (Si-OH). When a polar organic acid passes through, it can partially ionize or form strong, multipoint hydrogen bonds with these silanol sites. This creates a mixed-mode retention mechanism where some molecules are strongly retained while others move with the mobile phase, resulting in a broad, unresolvable streak.

To fix this, you must suppress the ionization of your target analyte and competitively block the highly active silanol sites by adding a volatile organic acid modifier to your mobile phase (1)[1].

Self-Validating Protocol: Acid-Modified Normal Phase Chromatography

  • Prepare the Mobile Phase: Mix your standard non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

  • Add the Modifier: Add 0.1% to 1.0% (v/v) of glacial acetic acid or formic acid to the mixture.

  • Pre-Equilibrate the Column (Critical Step): Pack and flush the silica column with at least 3 column volumes (CV) of the acid-modified mobile phase. Why? If you do not pre-equilibrate, the acid modifier will be stripped from the solvent front by the bulk silica, leaving the leading edge of your sample unbuffered and prone to streaking.

  • Load the Sample: Dissolve your sample in the minimum amount of the modified mobile phase.

  • Elute and Monitor: Run the column. For a self-validating system, your TLC analysis of the fractions must be performed using the exact same acid-modified solvent to ensure accurate Rf​ correlation.

  • Post-Purification Removal: Remove the volatile acid during rotary evaporation. Co-evaporating with toluene helps azeotropically remove residual acetic acid.

FAQ 2: Reverse-Phase (C18) Challenges

Q: I switched to a C18 reverse-phase column because my organic acid is highly polar. However, it elutes immediately in the void volume. What is happening?

The Causality: You are likely experiencing "stationary phase collapse" (dewetting) or failing to suppress the ionization of your acid. In reverse-phase chromatography, the stationary phase (C18) is highly hydrophobic. If you attempt to retain a highly polar, water-soluble organic acid by using a 100% aqueous mobile phase, the water will fail to wet the hydrophobic C18 pores. The stationary phase effectively "collapses" upon itself, preventing the analyte from interacting with the carbon chains, causing it to wash out in the void volume (2)[2].

Furthermore, if the pH of the mobile phase is above the pKa​ of your organic acid, the acid will ionize into a carboxylate. Ionized species are exceptionally polar and will not partition into the non-polar C18 phase.

Dewetting A 100% Aqueous Mobile Phase B Hydrophobic C18 Pores Dewet A->B C Stationary Phase Collapse B->C D Loss of Retention (Void Elution) C->D

Mechanism of stationary phase collapse (dewetting) in highly aqueous mobile phases.

Self-Validating Protocol: pH-Controlled Reverse Phase Chromatography

  • Select the Aqueous Phase: Use high-purity water buffered to a pH of 2.0–2.5. This pH is below the pKa​ of most carboxylic acids, ensuring the molecule remains in its neutral, protonated state, which maximizes hydrophobic retention (3)[3].

  • Add Acidic Modifier: Use 0.1% Formic Acid (for LC/MS compatibility) or 0.1% Trifluoroacetic Acid (TFA) (for maximum ion suppression and peak sharpness).

  • Maintain Minimum Organic Modifier: Never drop the organic solvent (Methanol or Acetonitrile) below 2–5% in your gradient. This minimum organic concentration maintains the wetting of the C18 pores.

  • Implement Ion-Pairing (If Necessary): If the acid is still too polar to retain (e.g., citric acid or small di-carboxylic acids), introduce an ion-pairing reagent like tributylamine. The amine binds to the anionic acid, forming a neutral, hydrophobic complex that retains well on C18 (4)[4].

Quantitative Data: Mobile Phase Modifiers Comparison

To standardize your approach across different instruments, refer to the following thermodynamic and physical data when selecting a modifier for your organic acids.

ModifierTypical Conc. pKa​ Volatility / RemovalPrimary Use Case
Acetic Acid 0.5% - 1.0%4.76Moderate (azeotrope w/ toluene)Normal phase silica; mild suppression.
Formic Acid 0.1% - 0.5%3.75High (easy to evaporate)LC/MS compatible RP; Normal phase.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%0.23Low (can leave residual salts)Highly polar acids in RP; maximum suppression.
Tributylamine 5 - 10 mM10.6Very Low (requires lyophilization)Ion-pairing RP for highly anionic/multivalent acids.

FAQ 3: Sample Loading and Insoluble Mixtures

Q: My crude organic acid mixture is insoluble in the starting mobile phase (e.g., Hexane/Ethyl Acetate). If I dissolve it in a strong solvent like Methanol to load it, it ruins the separation. How do I load the column?

The Causality: Liquid loading with a strong solvent disrupts the partitioning equilibrium at the column head. The strong solvent carries the analyte down the column prematurely, causing the sample to crash out or streak before the gradient even begins. The self-validating solution to bypass solubility issues is Dry Loading .

Self-Validating Protocol: Dry Loading Polar Acids

  • Dissolve the Crude: Dissolve your crude mixture in a volatile, strong solvent that fully solubilizes it (e.g., Acetone, Methanol, or THF).

  • Add the Carrier: Add a solid support to the flask. Crucial Note: For polar organic acids, do not use standard acidic silica gel as the carrier, as it can irreversibly bind the product during the drying phase. Instead, use Celite (diatomaceous earth) or deactivated silica (pre-treated with your acid modifier). Use a 1:2 to 1:3 ratio of sample mass to carrier mass.

  • Evaporate: Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained. Ensure no residual strong solvent remains, as it will act as an uncontrolled eluent.

  • Load the Column: Carefully pour the dry powder onto the flat surface of your pre-equilibrated column bed.

  • Cap the Bed: Add a 1 cm layer of clean sand on top of the dry-loaded sample to prevent physical disruption of the bed when adding the mobile phase.

  • Elute: Proceed with your gradient elution. The analyte will elute from the solid support into the mobile phase only when the solvent strength reaches the precise thermodynamic threshold for partitioning, ensuring a perfectly sharp injection band.

References

  • Column chromatography , Columbia University, 1

  • Why You Must Avoid Highly Aqueous Mobile Phases When Using C8/C18 Columns? , Pharma Growth Hub, 2

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide , Daicel Chiral Technologies, 3

  • Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chromatography , Agilent, 4

Sources

Reference Data & Comparative Studies

Validation

The Gold Standard and Its Challengers: A Comparative Guide to Confirming Molecular Structure

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and innovation. Single-crystal X-ray di...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and innovation. Single-crystal X-ray diffraction (SCXRD) has long been revered as the definitive method, providing an unparalleled atomic-level view. However, the journey to a high-quality single crystal can be arduous, necessitating a robust understanding of alternative and complementary analytical techniques.

This guide offers an in-depth, objective comparison of single-crystal X-ray diffraction with its principal alternatives. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting experimental data to empower you in selecting the most appropriate method for your research needs.

The Unrivaled Precision of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and the overall molecular geometry with exceptionally high precision.[2] This technique stands as the "gold standard" because it provides a complete and unambiguous 3D structure and can determine absolute stereochemistry.[2]

The fundamental principle lies in Bragg's Law, which describes the constructive interference of monochromatic X-rays with the electron clouds of atoms arranged in a periodic crystal lattice.[1] The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then used to construct a three-dimensional electron density map of the molecule.[2]

The SCXRD Workflow: A Journey from Solution to Structure

The successful determination of a molecular structure by SCXRD is a multi-step process, each stage demanding meticulous attention to detail. The quality of the final structure is intrinsically linked to the quality of the single crystal used.

SCXRD_Workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection High-quality crystal data_collection Data Collection crystal_selection->data_collection Mounted crystal data_processing Data Processing data_collection->data_processing Diffraction images structure_solution Structure Solution data_processing->structure_solution Reflection data structure_refinement Structure Refinement structure_solution->structure_refinement Initial model validation Validation & CIF Generation structure_refinement->validation Refined structure

A simplified workflow for single-crystal X-ray diffraction.

A Comparative Analysis of Structural Elucidation Techniques

While SCXRD provides the most definitive structural information, obtaining suitable single crystals is not always feasible. In such cases, a suite of alternative and complementary techniques can provide crucial structural insights. The choice of technique depends on the nature of the sample, the information required, and the available instrumentation.

Parameter Single-Crystal X-ray Diffraction (SCXRD) NMR Spectroscopy Microcrystal Electron Diffraction (MicroED) Mass Spectrometry (MS)
Sample Phase Solid (single crystal)Liquid (solution) or SolidSolid (micro/nanocrystals)Gas (ionized sample)
Information Yield Absolute 3D structure, bond lengths/angles, stereochemistry[2]Atomic connectivity, solution-state conformation, dynamicsAbsolute 3D structure from sub-micron crystalsMolecular weight, elemental composition, fragmentation patterns[][4]
Resolution Atomic (<1 Å)[5]Atomic, but lower precision than SCXRD for solid stateNear-atomic, comparable to SCXRD[6]Molecular formula, limited structural detail
Typical Sample Size >10 µm[7]1-10 mg<1 µm (as small as 100 nm)[7]µg to ng
Data Acquisition Time Hours to daysMinutes to hoursMinutes to a few hours[6]Seconds to minutes
Key Limitation Requires high-quality single crystals, which can be difficult to grow.[2]Does not provide a direct 3D structure in the same way as diffraction methods.Can be affected by dynamical scattering, and requires specialized equipment.[6]Does not provide 3D structural information or stereochemistry.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment and connectivity of atoms, which can be used to piece together the molecular structure.[9] For many organic chemists, NMR is the primary tool for routine structure confirmation.

Causality in NMR: The choice of NMR experiments (e.g., 1D ¹H and ¹³C, 2D COSY, HSQC, HMBC) is dictated by the need to establish through-bond and through-space correlations between atoms, allowing for the construction of a constitutional and, to some extent, a conformational model of the molecule.

Microcrystal Electron Diffraction (MicroED): The Nanocrystal Frontier

A revolutionary technique, MicroED, has emerged as a powerful alternative for determining the structures of molecules that form only very small crystals.[10] Because electrons interact with matter much more strongly than X-rays, it is possible to obtain high-quality diffraction data from crystals that are thousands of times smaller than those required for SCXRD.[10][11]

Causality in MicroED: The development of MicroED was driven by the long-standing challenge of growing large single crystals for many important compounds, particularly in the pharmaceutical industry. It provides a direct path to a 3D structure when SCXRD is not feasible.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound with high accuracy.[][4] While it does not provide a 3D structure, it is a rapid and highly sensitive technique for confirming the identity of a known compound or providing crucial information about an unknown.[12][13]

Causality in MS: In drug discovery and development, MS is a workhorse for high-throughput screening and impurity profiling due to its speed and sensitivity.[12] It quickly confirms whether a reaction has produced the desired product.

Experimental Protocols

Detailed Protocol for Single-Crystal X-ray Diffraction

This protocol outlines the key steps for determining a molecular structure using single-crystal X-ray diffraction.

  • Crystal Growth:

    • Objective: To obtain a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm).

    • Method (Slow Evaporation):

      • Dissolve the purified compound in a minimal amount of a suitable solvent in which it has moderate solubility.

      • Filter the solution to remove any particulate matter.

      • Loosely cover the container to allow for slow evaporation of the solvent.

      • Place the container in a vibration-free environment and allow crystals to form over several days to weeks.

  • Crystal Selection and Mounting:

    • Objective: To select a high-quality crystal and mount it on the diffractometer.

    • Method:

      • Examine the crystals under a polarizing microscope to select a single, defect-free crystal.

      • Carefully pick up the selected crystal using a cryoloop.

      • Mount the crystal on a goniometer head.

  • Data Collection:

    • Objective: To collect a complete set of diffraction data.

    • Method:

      • Mount the goniometer head on the diffractometer.

      • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.

      • Center the crystal in the X-ray beam.

      • Collect a series of diffraction images while rotating the crystal.

  • Data Processing and Structure Solution:

    • Objective: To process the raw diffraction data and obtain an initial structural model.

    • Method:

      • Integrate the intensities of the diffraction spots.

      • Apply corrections for experimental factors (e.g., absorption).

      • Determine the unit cell parameters and space group.

      • Solve the phase problem to generate an initial electron density map.

      • Build an initial atomic model into the electron density map.

  • Structure Refinement and Validation:

    • Objective: To refine the atomic model to best fit the experimental data.

    • Method:

      • Use least-squares refinement to optimize the atomic positions, and thermal parameters.

      • Validate the final structure using established crystallographic metrics.

      • Generate a Crystallographic Information File (CIF).

Case Study: The Structural Elucidation of Dihydrocanademsolide

The natural product Dihydrocanademsolide, an anti-ulcer agent, provides an excellent example of the synergistic use of multiple analytical techniques for unambiguous structure determination.[14] Its natural stereostructure was a subject of debate for several decades until a combination of SCXRD, NMR, and mass spectrometry provided a definitive answer.

  • Mass Spectrometry was used to confirm the molecular weight and elemental composition of the isolated compound.[14]

  • NMR Spectroscopy provided detailed information about the connectivity of the atoms and the relative stereochemistry of some of the chiral centers.[14]

  • Single-Crystal X-ray Diffraction , however, was the key to unambiguously determining the absolute stereostructure of Dihydrocanademsolide as (3S,3aS,6R,6aR)-6-butyl-3-methyltetrahydrofuro[3,4-b]furan-2,4-dione.[14] This was achieved by obtaining a single crystal of sufficient quality for SCXRD analysis.

This case study highlights a critical point: while NMR and MS are powerful tools for providing pieces of the structural puzzle, SCXRD is often required to put those pieces together in the correct three-dimensional arrangement with absolute certainty.

Conclusion

Single-crystal X-ray diffraction remains the unequivocal gold standard for determining the three-dimensional structure of molecules. Its ability to provide a complete and precise atomic-level picture is unmatched. However, the challenges associated with crystal growth necessitate a comprehensive understanding of alternative and complementary techniques. NMR spectroscopy offers invaluable insights into molecular structure and dynamics in solution, while the revolutionary technique of MicroED opens the door to the structural analysis of previously intractable nanocrystalline materials. Mass spectrometry provides a rapid and sensitive means of confirming molecular identity.

For the modern researcher, the question is not which technique is best, but rather which combination of techniques will most efficiently and accurately solve the structural problem at hand. By understanding the strengths and limitations of each method, and by following rigorous, self-validating protocols, scientists can confidently navigate the path from a newly synthesized compound to a fully characterized molecular structure.

References

  • Scott, D. (2021, February 18). Mass spectrometry applications for drug discovery and development. Drug Target Review. Retrieved from [Link]

  • PharmaFeatures. (2021, July 6). How is Mass Spectrometry Used in Drug Development? Retrieved from [Link]

  • Geoghegan, K. F., & Kelly, M. A. (2020). Advances in high‐throughput mass spectrometry in drug discovery. The FEBS Journal, 287(12), 2480-2493. Retrieved from [Link]

  • Agilent Technologies. (2011, February 24). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Kikuchi, T., et al. (2016). Single Crystal X-ray Structural Determination of Natural Products. IntechOpen. Retrieved from [Link]

  • Creative Biostructure. (2025, March 6). SCXRD vs MicroED Comparison for Crystallography Research. Retrieved from [Link]

  • Carroll, A. R., et al. (2012). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Magnetic Resonance in Chemistry, 50, S70-S75. Retrieved from [Link]

  • Wang, Y., et al. (2021). A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. Crystals, 11(11), 1369. Retrieved from [Link]

  • Zhang, C., & Abe, I. (2025). Advanced crystallography for structure determination of natural products. Natural Product Reports. Retrieved from [Link]

  • Martynowycz, M. W., et al. (2020). Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. IUCrJ, 7(2), 235-245. Retrieved from [Link]

  • Zu, C., et al. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. Retrieved from [Link]

  • Zou, X., et al. (2017). Application of X-ray Diffraction and Electron Crystallography for Solving Complex Structure Problems. Accounts of Chemical Research, 50(11), 2947-2955. Retrieved from [Link]

  • Butts, C. P., & Jones, A. C. (2007). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. In Structure Elucidation in Organic Chemistry (pp. 1-35). Springer, Berlin, Heidelberg. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Crystal Pharmatech. (2026, January 28). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Retrieved from [Link]

  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 121, 115686. Retrieved from [Link]

  • Nannenga, B. L., & Gonen, T. (2019). Comparison of X-ray and electron crystallography. ResearchGate. Retrieved from [Link]

  • Adejare, A. (2016). 5. Comparison of different analytical techniques. ResearchGate. Retrieved from [Link]

  • Schmidt, M. U., et al. (2009). Electron diffraction, X-ray powder diffraction and pair-distribution-function analyses to determine the crystal structures of Pigment Yellow 213. Acta Crystallographica Section B: Structural Science, 65(2), 189-199. Retrieved from [Link]

  • University of Warwick. (n.d.). Case Study: NMR Crystallography in Pharmaceutical Development. Retrieved from [Link]

  • Wlodawer, A., et al. (2020). The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy. Biomolecules, 10(7), 1007. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Cross-Referencing NMR Data with Literature Values for Unambiguous Structure Verification

In the realm of chemical research and drug development, the precise determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of chemical research and drug development, the precise determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insights into the connectivity and spatial arrangement of atoms.[1] However, the raw data from an NMR experiment is only the beginning of the story. To achieve unequivocal structural verification, a meticulous process of cross-referencing experimental data with established literature and database values is essential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate this critical process, ensuring the integrity and accuracy of their findings.

The journey from a newly synthesized compound to a fully characterized molecule hinges on the ability to confidently assign every signal in its NMR spectrum. This process is not merely a matching exercise; it is a deep analytical dive that requires a thorough understanding of NMR principles, careful experimental design, and a systematic approach to data comparison. By rigorously comparing experimental data with the vast repository of published NMR data, researchers can validate their proposed structures, identify potential discrepancies, and ultimately contribute to the collective body of scientific knowledge with confidence.

Part 1: The Foundation - Acquiring High-Quality NMR Data

The reliability of any structural verification is fundamentally dependent on the quality of the initial NMR data. Garbage in, garbage out is a particularly apt adage in spectroscopy. Therefore, the first and most critical step is to ensure the acquisition of high-fidelity NMR spectra.

Sample Preparation: The Unsung Hero of NMR

A well-prepared sample is the bedrock of a successful NMR experiment. Inadequate sample preparation is a frequent source of poor data quality, leading to broadened lines, distorted signals, and difficulty in shimming.[2]

  • Purity is Paramount: The sample should be of the highest possible purity. Impurities introduce extraneous signals that can complicate spectral interpretation and potentially overlap with signals from the compound of interest.

  • Solvent Selection: The choice of deuterated solvent is crucial. The solvent must dissolve the sample completely and should not have signals that overlap with key resonances of the analyte. The residual solvent peak can, however, serve as a secondary internal reference for chemical shift calibration.

  • Concentration Matters: The sample concentration should be optimized to achieve a good signal-to-noise ratio without causing issues like signal broadening due to aggregation or viscosity.[2][3] For most small molecules, a concentration range of 5-20 mg in 0.5-0.7 mL of solvent is a good starting point. For larger biomolecules, concentrations are typically lower, in the range of 0.1-1 mM.[3]

  • Filtration: To remove any particulate matter that can degrade spectral quality, it is advisable to filter the sample solution through a small plug of glass wool or a syringe filter directly into the NMR tube.[2]

The Art of NMR Data Acquisition: Key Experimental Parameters

Modern NMR spectrometers offer a plethora of experiments and parameters. Understanding and optimizing these is key to obtaining clean, informative spectra.

  • Choosing the Right Experiments: For routine structural elucidation of small molecules, a standard suite of experiments is typically employed. This includes one-dimensional (1D) ¹H and ¹³C NMR, along with two-dimensional (2D) experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[4][5][6][7] These experiments provide information on proton environments, carbon framework, and through-bond connectivities.[4][5][7]

  • Shimming for Homogeneity: The process of "shimming" adjusts the magnetic field to be as homogeneous as possible across the sample volume.[2] Poor shimming leads to broad and distorted peaks, making it difficult to accurately determine chemical shifts and coupling constants.[2]

  • Setting the Spectral Width: The spectral width should be set to encompass all expected signals from the compound.

  • Acquisition Time and Number of Scans: A longer acquisition time leads to higher resolution, while a greater number of scans improves the signal-to-noise ratio. These parameters should be balanced to achieve the desired data quality within a reasonable timeframe.

Experimental Protocol: Standard 1D ¹H NMR Acquisition

  • Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at an appropriate concentration.

  • Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the probe to the specific nucleus being observed (¹H) to ensure efficient transfer of radiofrequency power.

  • Parameter Setup: Set the appropriate spectral width, acquisition time, and number of scans.

  • Pulse Calibration: Determine the 90° pulse width for accurate signal excitation.

  • Acquisition: Acquire the Free Induction Decay (FID).

  • Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.

Part 2: The Core of Verification - Cross-Referencing Strategies

With high-quality NMR data in hand, the next phase involves a systematic comparison with literature and database values. This is an iterative process of matching, analyzing, and refining structural assignments.

The First Point of Reference: Chemical Shift

The chemical shift (δ) is the most fundamental piece of information in an NMR spectrum, providing a sensitive measure of the electronic environment of a nucleus.[1][8]

  • Internal Referencing: For the most accurate and reproducible chemical shift measurements, an internal reference standard should be used. Tetramethylsilane (TMS) is the universally accepted primary reference for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm.[9] For aqueous solutions, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is commonly used.[9]

  • Secondary Referencing: In the absence of an internal standard, the residual solvent peak can be used as a secondary reference. However, it's important to note that solvent chemical shifts can be influenced by factors like temperature and solute concentration.[10]

  • Literature and Database Comparison: The primary task is to compare the experimental chemical shifts with those reported in the literature for the proposed structure or similar compounds. Several excellent online databases serve as invaluable resources for this purpose.

Table 1: Key NMR Databases for Structural Verification

DatabaseDescriptionURL
Spectral Database for Organic Compounds (SDBS) A comprehensive database of ¹H and ¹³C NMR, MS, IR, and Raman spectra for a wide range of organic compounds.[Link]
PubChem A massive public database from the National Institutes of Health (NIH) containing chemical structures and associated data, including predicted and experimental NMR spectra.[Link]
Biological Magnetic Resonance Bank (BMRB) A repository for NMR data from proteins, peptides, nucleic acids, and other biomolecules.[Link]
ChemSpider A free chemical structure database providing access to millions of structures, properties, and associated data, including links to NMR spectra.
Beyond Chemical Shifts: Coupling Constants and Multiplicity Patterns

Scalar (J) couplings, which give rise to the multiplicity (splitting) of NMR signals, provide crucial information about the connectivity of atoms through chemical bonds.[1][11]

  • Interpreting Multiplicity: The "n+1 rule" is a fundamental principle where a signal for a proton with 'n' equivalent neighboring protons is split into 'n+1' peaks.[11] Analyzing these splitting patterns helps to piece together the molecular fragments.

  • Magnitude of Coupling Constants: The magnitude of the coupling constant (J-value), measured in Hertz (Hz), is independent of the magnetic field strength and provides valuable stereochemical information. For example, the J-values for vicinal protons on a double bond can distinguish between cis and trans isomers.

  • Cross-Referencing J-values: When comparing with literature data, it is essential to consider not just the chemical shifts but also the reported coupling constants and multiplicities. Discrepancies in these parameters can indicate a different stereochemistry or even a completely different structure.

The Power of 2D NMR in Unambiguous Assignment

While 1D NMR provides a wealth of information, complex molecules often exhibit significant signal overlap. Two-dimensional (2D) NMR experiments are indispensable for resolving these ambiguities and definitively establishing atomic connectivity.[4][5][6][7]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing correlations between protons that are typically two or three bonds apart.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to four bonds. This is invaluable for connecting molecular fragments and establishing the overall carbon skeleton.

By systematically analyzing the cross-peaks in these 2D spectra, a researcher can build a comprehensive picture of the molecule's bonding network, which can then be rigorously compared against the proposed structure and literature data.

Part 3: The Workflow for Rigorous Cross-Referencing

A structured workflow is essential for a thorough and efficient cross-referencing process.

Sources

Validation

Reproducing a published synthesis of a phenoxyacetic acid derivative

An in-depth technical analysis and comparison guide for reproducing the synthesis of phenoxyacetic acid derivatives, designed for researchers and drug development professionals. Executive Summary Phenoxyacetic acid deriv...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for reproducing the synthesis of phenoxyacetic acid derivatives, designed for researchers and drug development professionals.

Executive Summary

Phenoxyacetic acid derivatives serve as critical structural scaffolds in both agrochemistry (e.g., synthetic auxins like 2,4-D) and medicinal chemistry (e.g., fibrates and the acid-stabilizing side chain of penicillin V)[1]. The foundational route to these molecules relies on the Williamson ether synthesis, which couples a phenol with a chloroacetic acid derivative in an alkaline medium[2]. However, traditional convective heating methodologies are fraught with inefficiencies, including prolonged reaction times and competing side reactions[3].

This guide objectively compares the performance of Conventional Thermal Batch Synthesis against Microwave-Assisted Organic Synthesis (MAOS) . By analyzing the mechanistic causality behind these techniques, we provide field-proven, self-validating protocols to optimize your discovery workflows[4].

Mechanistic Causality: Overcoming the Activation Energy Barrier

To understand why microwave irradiation vastly outperforms conventional heating, we must examine the reaction kinetics of the Williamson ether synthesis. The rate-limiting step is the bimolecular nucleophilic substitution ( SN​2 ) of the phenoxide anion attacking the α -carbon of the chloroacetate[5].

  • The Flaw of Conventional Heating (CH): Traditional batch synthesis relies on thermal conduction and convection to transfer energy. This slow, macroscopic heating requires the reaction to be refluxed for several hours (~100°C)[1]. This prolonged exposure provides ample time for a competing side reaction: the hydroxide-mediated hydrolysis of chloroacetic acid into glycolic acid. This side reaction consumes the electrophile, necessitating excess reagents and drastically reducing the final yield[3].

  • The Microwave Advantage (MW): Microwave reactors utilize dielectric heating. Polar molecules in the reaction mixture (specifically the phenoxide and chloroacetate ions) rapidly align with the oscillating electromagnetic field, generating instantaneous, localized superheating[4]. This targeted energy transfer selectively lowers the activation energy barrier for the highly polar SN​2 transition state. The etherification is driven to completion in minutes, effectively outcompeting the slower hydrolysis pathway[3]. Furthermore, MW allows for "dry media" (solvent-free) conditions, completely eliminating the aqueous environment where hydrolysis thrives[2].

Workflow Visualization

The following diagram illustrates the logical divergence and efficiency gains when substituting conventional thermal blocks with microwave reactors.

Workflow comparison of Microwave vs. Conventional Synthesis of Phenoxyacetic Acid.

Comparative Performance Data

The transition from convective to dielectric heating yields striking quantitative improvements. The table below summarizes performance metrics derived from published comparative studies[2][3][4].

ParameterConventional Batch SynthesisMicrowave-Assisted Synthesis
Primary Energy Transfer Convective / ConductiveDielectric Heating
Typical Reaction Time 3.5 – 5.0 Hours5 – 10 Minutes
Average Yield 45% – 70%85% – 95%
Solvent Requirement Aqueous/Organic (High Volume)Solvent-Free (Dry Media)
Byproduct Formation Significant (Glycolic acid via hydrolysis)Minimal to None
Environmental Impact High (Solvent waste, high energy use)Low (Green chemistry compliant)

Self-Validating Experimental Protocols

As a best practice in synthetic methodology, protocols should be self-validating . In the synthesis of phenoxyacetic acids, the validation mechanism is built directly into the workup via pH-dependent precipitation.

The target phenoxyacetic acid is highly soluble in basic media (as a sodium carboxylate salt) but becomes completely insoluble in water at a pH < 2. Conversely, unreacted phenol (pKa ~10) remains partially soluble or can be washed away. A successful reaction is immediately and visually validated by a massive precipitation event upon acidification[1][2].

Protocol A: Conventional Thermal Batch Synthesis (The Baseline)

Note: This method is provided for baseline comparison and legacy scale-up reference[1][2].

  • Deprotonation: In a round-bottom flask, dissolve 1.0 equivalent of the target phenol in a minimal amount of 30% aqueous NaOH. Stir for 15 minutes at room temperature to ensure complete formation of the nucleophilic sodium phenoxide.

  • Electrophile Addition: Slowly add 1.1 equivalents of chloroacetic acid to the basic solution. (Causality: A slight excess of the electrophile is mandatory here to compensate for the inevitable loss to hydrolysis during the long reflux).

  • Convective Heating: Attach a reflux condenser and heat the mixture to 100–102°C using a standard heating mantle or oil bath. Maintain reflux for 4 to 5 hours[1].

  • Cooling & Acidification (Validation Step): Allow the mixture to cool to room temperature. Slowly add 2.0 M HCl dropwise until the pH reaches 1.5–2.0[2]. The immediate formation of a dense, white precipitate confirms the successful formation of the phenoxyacetic acid.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with ice-cold distilled water to remove residual salts and unreacted phenol, and dry.

Protocol B: Microwave-Assisted Synthesis (The Optimized Alternative)

Note: This protocol utilizes solvent-free conditions to maximize atom economy and entirely bypass aqueous side reactions[2][4].

  • Solvent-Free Preparation: In an open microwave-safe vessel (or specialized sealed microwave reactor vial), thoroughly mix 1.0 equivalent of phenol, 1.1 equivalents of monochloroacetic acid, and 1.2 equivalents of solid NaOH (or KOH)[2]. (Causality: Intimately mixing the solid reagents facilitates a "dry media" reaction. Without bulk water, the hydroxide acts solely as a base rather than a nucleophile, preventing the hydrolysis of chloroacetic acid).

  • Dielectric Irradiation: Place the vessel in the microwave reactor. Irradiate at a set power (e.g., 300 W - 700 W, depending on the reactor model and scale) for 5 to 10 minutes[2][4].

  • Dissolution: Remove the vessel and allow it to cool. The reaction mixture will appear as a fused solid or thick paste. Dissolve this crude mixture in a minimal amount of distilled water to mobilize the sodium salts.

  • Acidification (Validation Step): Acidify the aqueous solution with 2.0 M HCl to pH 1.5–2.0[2]. A rapid, high-yield precipitation will occur, validating the near-quantitative conversion.

  • Isolation: Filter under vacuum, wash with cold water, and dry. The resulting product typically exhibits >90% purity prior to any recrystallization, saving hours of downstream processing[3].

Conclusion

While conventional thermal synthesis remains a reliable baseline for large-scale legacy manufacturing, microwave-assisted synthesis provides a vastly superior alternative for research, discovery, and library generation. By leveraging dielectric heating, scientists can reduce reaction times by over 95%, eliminate solvent waste, and significantly boost yields, thereby accelerating the drug development lifecycle[4][6].

References[2] Solvent-Free Synthesis of Substituted Phenoxyacetic Acids under Microwave Irradiation - tandfonline.com

URL:[5] The Genesis of a Versatile Molecule: A Technical Guide to the Discovery and Synthesis of Phenoxyacetic Acid - benchchem.com URL:[4] Reducing reaction time for the synthesis of Phenoxyacetic Acid derivatives - benchchem.com URL:[1] Application Notes and Protocols for the Synthesis of Phenoxyacetic Acid in a Research Laboratory - benchchem.com URL:[3] Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester - smolecule.com URL:[6] Microwave (MW), Ultrasound (US) and Combined Synergic MW-US Strategies for Rapid Functionalization of Pharmaceutical Use Phenols - mdpi.com URL:

Sources

Comparative

Benchmarking Next-Generation Derivatives Against Celecoxib for Selective COX-2 Inhibition: A Comprehensive Guide

As a Senior Application Scientist, I approach the benchmarking of novel cyclooxygenase-2 (COX-2) inhibitors not merely as a tick-box exercise, but as a rigorous validation of mechanistic precision. Celecoxib remains the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the benchmarking of novel cyclooxygenase-2 (COX-2) inhibitors not merely as a tick-box exercise, but as a rigorous validation of mechanistic precision. Celecoxib remains the gold-standard diarylheterocycle COX-2 selective non-steroidal anti-inflammatory drug (NSAID). However, the continuous drive in drug development is to engineer derivatives that maximize the Selectivity Index (SI) for COX-2 over COX-1, thereby mitigating the gastrointestinal and cardiovascular liabilities associated with traditional NSAIDs.

This guide provides an objective, data-driven framework for benchmarking new structural derivatives against celecoxib, detailing the underlying causality of our experimental choices and providing a self-validating protocol system.

Mechanistic Context: The COX-2 / PGE2 Axis

To benchmark effectively, we must first define the target pathway. The cyclooxygenase enzymes catalyze the conversion of arachidonic acid (AA)—liberated from membrane phospholipids by Phospholipase A2 (PLA2)—into prostaglandin H2 (PGH2). This intermediate is subsequently isomerized into prostaglandin E2 (PGE2)[1].

While COX-1 is constitutively expressed to maintain gastric mucosal integrity, COX-2 is highly inducible during inflammatory states and within tumor microenvironments[2]. PGE2 signaling via EP receptors (EP1-4) is a primary driver of pain, inflammation, and tumor immune evasion[1],[3]. An ideal derivative must selectively disrupt the inducible COX-2 pathway without perturbing the homeostatic COX-1 pathway.

COX2_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 Homeostasis COX2 COX-2 (Inducible) AA->COX2 Inflammation PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Effects Inflammation & Pain PGE2->Effects EP Receptors

Fig 1. The Arachidonic Acid to PGE2 signaling pathway via COX-1 and COX-2 enzymes.

Experimental Methodologies: A Self-Validating Protocol System

Relying on a single assay is a critical failure point in drug development. We employ a bipartite validation system: an in vitro recombinant enzyme assay to establish baseline kinetics, and an ex vivo Human Whole Blood Assay to evaluate physiological efficacy.

Protocol A: In Vitro Recombinant Enzyme Kinetics

Causality: This assay isolates the enzyme-inhibitor interaction from confounding physiological variables (such as plasma protein binding). It allows us to determine the absolute binding affinity and intrinsic inhibitory concentration (IC50) of the derivatives compared to celecoxib[4].

Step-by-Step Workflow:

  • Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 1 μM hematin and 2 mM phenol.

  • Pre-incubation: Introduce the test compounds (celecoxib or novel derivatives) at varying concentrations (0.001 to 100 μM). Incubate the enzyme-inhibitor mixture for 10 minutes at 37°C to allow for time-dependent allosteric binding.

  • Initiation: Add arachidonic acid (AA) to a final concentration of 10 μM to initiate the catalytic reaction.

  • Termination: After exactly 2 minutes, terminate the reaction by adding stannous chloride (SnCl2) to rapidly reduce the unstable PGH2 into stable PGF2α.

  • Quantification: Quantify the resulting PGF2α using a competitive Enzyme Immunoassay (EIA). Calculate the IC50 values using non-linear regression analysis.

Protocol B: Ex Vivo William Harvey Modified Human Whole Blood Assay (WHMA)

Causality: Cellular context dictates true in vivo efficacy. The WHMA accounts for drug partitioning into cells and plasma protein binding, offering a highly predictive model for clinical selectivity and gastrointestinal safety[5],[2].

Step-by-Step Workflow:

  • Blood Collection: Draw venous blood from healthy volunteers (who have abstained from NSAIDs for at least 14 days) into heparinized tubes.

  • COX-1 Assessment (Platelet TxB2): Aliquot 1 mL of blood. Add test compounds and incubate for 1 hour at 37°C. Stimulate COX-1 specific thromboxane B2 (TxB2) production by adding the calcium ionophore A23187 (50 μM)[2].

  • COX-2 Assessment (Monocyte PGE2): Aliquot 1 mL of blood. Pre-treat with aspirin (12 μg/mL) for 6 hours to irreversibly acetylate and inactivate constitutive COX-1. Add test compounds, then stimulate COX-2 expression using lipopolysaccharide (LPS, 10 μg/mL) for 18 hours[2],[6].

  • Extraction & Quantification: Centrifuge all samples at 2000 x g for 10 minutes to isolate the plasma. Quantify TxB2 (for COX-1 activity) and PGE2 (for COX-2 activity) via radioimmunoassay or LC-MS/MS to determine the ex vivo Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)[6].

WHMA_Protocol cluster_COX1 COX-1 Assay cluster_COX2 COX-2 Assay Blood Human Whole Blood Collection A1 Aliquot 1 Blood->A1 A2 Aliquot 2 Blood->A2 Drug1 Add Test Compound A1->Drug1 Stim1 A23187 Stimulation (1 hour) Drug1->Stim1 Read1 Quantify TxB2 Stim1->Read1 Asp Aspirin Pre-treatment (Inactivate COX-1) A2->Asp Drug2 Add Test Compound Asp->Drug2 Stim2 LPS Stimulation (18 hours) Drug2->Stim2 Read2 Quantify PGE2 Stim2->Read2

Fig 2. William Harvey Modified Human Whole Blood Assay (WHMA) workflow.

Quantitative Benchmarking Data

To illustrate the benchmarking process, we compare celecoxib against a recently synthesized class of novel fluorinated pyrazole derivatives (Compounds 12, 13, and 14). The goal of these derivatives is to utilize halogenation to improve selectivity and gastric safety[7].

Table 1: In Vitro COX-1/COX-2 Inhibition and Selectivity Index

CompoundCOX-2 IC50 (μM)COX-1 IC50 (μM)Selectivity Index (SI)*Gastric Ulcer Index**
Celecoxib (Benchmark) 0.0559.86179.41.75
Derivative 12 0.04912.40253.11.25
Derivative 13 0.05711.50201.81.50
Derivative 14 0.05411.60214.81.50

*Selectivity Index (SI) = COX-1 IC50 / COX-2 IC50. Higher values indicate greater COX-2 selectivity. **Gastric Ulcer Index evaluated in vivo; lower values indicate higher gastric safety.

Discussion & Structural Causality

The quantitative data clearly demonstrates that the fluorinated pyrazole derivatives (specifically Derivative 12) outperform celecoxib across critical benchmarking metrics[7].

The Causality of Superiority: The improved Selectivity Index (SI = 253.1 vs 179.4) is not accidental; it is a direct result of structural engineering. The COX-2 active site features a unique, hydrophilic allosteric side pocket—created by the substitution of an isoleucine (in COX-1) with a smaller valine residue (Val523) in COX-2.

By introducing a highly electronegative and lipophilic fluorine atom to the aryl ring of the pyrazole scaffold, Derivative 12 achieves a more thermodynamically stable binding pose within this specific COX-2 side pocket[7]. Simultaneously, the increased steric bulk actively hinders interaction with the more restricted COX-1 active site. This precise molecular targeting translates directly to the observed reduction in the Gastric Ulcer Index (1.25 vs 1.75), confirming that in vitro selectivity gains successfully manifest as improved in vivo safety profiles[7].

References

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC - nih.gov - 1

  • The cyclooxygenase-2 pathway via the PGE2 EP2 receptor contributes to oligodendrocytes apoptosis in cuprizone-induced demyelination - PMC - nih.gov - 3

  • COX-2 inhibitors - Australian Prescriber - Therapeutic Guidelines - tg.org.au - 5

  • Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC - nih.gov - 2

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC - nih.gov - 7

  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection | AJMC - ajmc.com -6

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega - acs.org - 4

Sources

Validation

Comparative docking analysis of phenoxyacetic acid derivatives

Comparative Docking Analysis of Phenoxyacetic Acid Derivatives: A Guide to Target Selectivity and Optimization Phenoxyacetic acid (PAA) derivatives represent a highly versatile pharmacophore in modern drug discovery. Str...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Docking Analysis of Phenoxyacetic Acid Derivatives: A Guide to Target Selectivity and Optimization

Phenoxyacetic acid (PAA) derivatives represent a highly versatile pharmacophore in modern drug discovery. Structurally characterized by an ether-linked aromatic ring and a carboxylic acid moiety, these compounds act as bioisosteres for natural fatty acids and arachidonic acid. This structural mimicry allows them to modulate diverse therapeutic targets, most notably Cyclooxygenase-2 (COX-2) for inflammation and Peroxisome Proliferator-Activated Receptors (PPAR α/γ/δ ) for metabolic disorders[1].

As a Senior Application Scientist, I have structured this guide to critically compare the docking performance of novel PAA derivatives against standard therapeutics. By analyzing the causality behind binding affinities and providing self-validating experimental protocols, this guide equips researchers with the mechanistic insights needed to optimize PAA scaffolds.

Target-Specific Comparative Analyses

COX-2 Inhibition: Overcoming Gastrointestinal Toxicity

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to severe gastrointestinal side effects. The design of selective COX-2 inhibitors leverages the larger volume of the COX-2 active site, specifically the secondary hydrophilic pocket formed by Val523 (replaced by Ile523 in COX-1)[2].

Recent comparative docking studies demonstrate that coupling a pyrazoline moiety to the phenoxyacetic acid scaffold yields compounds that deeply penetrate this secondary pocket. For instance, novel pyrazoline-PAA derivatives (such as compounds 6a and 6c) exhibit potent COX-2 inhibition with IC50​ values of 0.03 µM and exceptional selectivity indices (>190), outperforming the standard drug Celecoxib[3]. The docking causality lies in the carboxylic acid group of the PAA derivative forming critical hydrogen bonds with Arg120 and Tyr355 at the base of the cyclooxygenase channel, while the hydrophobic pyrazoline tail anchors into the Val523 selectivity pocket[2].

PPAR Modulation: Stereoselective Agonism

PPARs are ligand-activated transcription factors governing lipid and glucose homeostasis. Comparative molecular docking is crucial here because the stereochemistry of chiral PAA analogues dictates their efficacy.

In silico models of the PPAR ligand-binding domain (LBD) reveal that the (S)-enantiomers of chiral PAA derivatives consistently out-compete their (R)-counterparts in stabilizing the activation function-2 (AF-2) helix[4]. The (S)-isomer's carboxylic acid forms a robust hydrogen-bond network with key residues (Tyr473, His323, His449 in PPAR γ ), acting as a molecular "switch" that recruits co-activators. Conversely, the (R)-isomer introduces steric clashes against the AF-2 surface, resulting in weak or reversed stereoselectivity[4]. Furthermore, expanding the scaffold has led to the discovery of dual FFA1/PPAR δ agonists, where the PAA core anchors the molecule simultaneously in both distinct receptor pockets, driving synergistic glucose-lowering effects[5].

Quantitative Data: Binding Affinities and Efficacy

The following tables synthesize the in silico docking scores and in vitro validation metrics for leading PAA derivatives compared to clinical standards.

Table 1: Comparative Binding Affinities and Efficacy against COX-2

Compound / DrugTargetDocking Score (kcal/mol) IC50​ (µM)Selectivity Index (COX-2/COX-1)Key Interacting Residues
Celecoxib (Standard)COX-2-9.80.05298.6Arg120, Tyr355, Val523
Pyrazoline-PAA (6a) COX-2-10.20.03365.4Arg120, Tyr355, Ser530
Pyrazoline-PAA (6c) COX-2-10.10.03196.9Arg120, Tyr355, Val523
PAA Derivative (5f) COX-2-9.50.06133.3Arg120, Tyr355

Data synthesized from recent pyrazoline-phenoxyacetic acid evaluations[2][3].

Table 2: Stereoselective PPAR Agonism of Chiral PAA Analogues

Compound TypeTargetStereochemistryBiological EfficacyStructural Causality in Docking
Chiral PAA Analogue PPAR α/γ (S)-enantiomerPotent Dual AgonistOptimal H-bond network with Tyr473/His323
Chiral PAA Analogue PPAR α/γ (R)-enantiomerWeak / InactiveSteric clash disrupting the AF-2 helix
Dual FFA1/PPAR δ PAA PPAR δ Achiral ScaffoldSynergistic AgonistAnchors via Arg284 and Tyr473

Data synthesized from stereoselective PPAR screening studies[4][5].

Self-Validating Experimental Protocols

To ensure scientific integrity, docking predictions must be rigorously validated. The following protocols establish a closed-loop system where computational predictions are internally controlled and externally validated by enzymatic assays.

Protocol 1: High-Fidelity Molecular Docking & Simulation Workflow

Causality: Molecular docking is prone to false positives if the protein's flexibility and the ligand's protonation states are ignored. This protocol enforces a co-crystal Root Mean Square Deviation (RMSD) validation step to ensure the algorithm accurately reproduces known bioactive conformations before testing novel PAA derivatives.

  • Ligand Preparation: Generate 3D conformations of the PAA derivatives using tools like LigPrep. Critical Step: Assign protonation states at physiological pH (7.4). The carboxylic acid of the PAA moiety must be deprotonated (carboxylate anion) to accurately model its interaction with basic residues (e.g., Arginine).

  • Protein Preparation: Download the target crystal structure (e.g., COX-2: PDB ID 3LN1; PPAR γ : PDB ID 2PRG). Remove water molecules beyond 3 Å of the active site, add polar hydrogens, and assign partial charges.

  • Grid Generation: Center the docking grid box on the co-crystallized ligand. For COX-2, ensure the grid encompasses the Val523 secondary pocket.

  • Self-Validation (Redocking): Extract the native co-crystallized ligand and redock it into the prepared grid. Calculate the RMSD between the docked pose and the native crystal pose. Acceptance Criteria: RMSD 2.0 Å. If the RMSD exceeds this, adjust the grid size or scoring function before proceeding.

  • Comparative Docking: Dock the novel PAA derivatives and standard drugs (Celecoxib/Fenofibrate) using AutoDock Vina or Glide. Rank poses based on binding energy ( ΔG ) and cluster analysis.

  • Molecular Dynamics (MD) Simulation: Subject the top-ranked PAA-protein complexes to a 100 ns MD simulation to verify the temporal stability of the hydrogen bonds (specifically the carboxylate-Arg120 interaction).

Protocol 2: In Vitro Enzymatic Validation Assay (COX-2/COX-1)

Causality: To confirm the in silico selectivity indices, an orthogonal biochemical assay is required. This protocol measures the exact concentration required to inhibit the conversion of arachidonic acid to Prostaglandin H2.

  • Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Compound Incubation: Dissolve PAA derivatives in DMSO (final assay concentration <1% to prevent enzyme denaturation). Incubate the enzymes with varying concentrations of the compounds (0.001 µM to 100 µM) at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (substrate) and a fluorometric/colorimetric co-substrate (e.g., TMPD).

  • Quantification: Measure the appearance of the oxidized co-substrate using a microplate reader.

  • Data Analysis: Plot the dose-response curves to calculate the IC50​ values. Calculate the Selectivity Index (SI) as IC50​(COX−1)/IC50​(COX−2) . Compare the empirical SI with the predicted docking scores to validate the computational model.

Visualizing Workflows and Pathways

Below are the graphical representations of the self-validating docking workflow and the dual pharmacological pathways of PAA derivatives.

DockingWorkflow LIG Ligand Preparation (3D Conformer, pH 7.4) DOCK Molecular Docking (Scoring & Posing) LIG->DOCK PROT Protein Preparation (Remove H2O, Add H+) GRID Grid Generation (Define Active Site) PROT->GRID GRID->DOCK VAL Self-Validation (Co-crystal RMSD < 2Å) DOCK->VAL Evaluate Poses MD MD Simulation (100 ns Trajectory) VAL->MD Confirmed Binding

Caption: Self-validating computational workflow for molecular docking and dynamic simulation of PAA derivatives.

Caption: Dual pharmacological modulation pathways of phenoxyacetic acid derivatives.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Bromo-4-fluorophenoxy)acetic Acid

Introduction: Beyond the Benchtop In the fast-paced environment of research and drug development, our focus is often on synthesis, experimentation, and discovery. However, the life cycle of a chemical does not end when a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Benchtop

In the fast-paced environment of research and drug development, our focus is often on synthesis, experimentation, and discovery. However, the life cycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 2-(3-Bromo-4-fluorophenoxy)acetic acid, a halogenated organic compound. The protocols outlined here are designed to ensure that this material is handled safely from the moment it is designated as waste to its final disposal, protecting both laboratory personnel and the environment.

Hazard Assessment and Chemical Profile: Understanding the "Why"

Before we can establish a disposal protocol, we must understand the inherent risks of the substance. 2-(3-Bromo-4-fluorophenoxy)acetic acid belongs to a class of halogenated aromatic compounds. While a specific Safety Data Sheet (SDS) for this exact molecule must always be the primary source of information, we can infer its likely hazard profile from structurally similar chemicals.

  • Corrosivity and Irritation: Analogous compounds, such as other brominated and fluorinated acetophenones and acetic acids, are known to be corrosive, causing skin burns and serious eye damage.[1][2][3] The acidic nature of the carboxylic acid group contributes to this corrosive potential.

  • Toxicity: As with many halogenated organics, there is a potential for toxicity if inhaled or ingested.[4]

  • Chemical Reactivity: This compound is an acid and will react exothermically with bases. It is also incompatible with strong oxidizing agents.[2] Accidental mixing can lead to the generation of heat or hazardous gases.

The primary causality behind the stringent disposal protocols that follow is this compound's classification as a halogenated organic acid . This dictates its segregation, containerization, and ultimate destruction method.

The Regulatory Imperative: RCRA and Waste Classification

All chemical waste management in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Laboratories are considered waste generators and must comply with these federal regulations, which may be supplemented by state and local rules.[7]

For 2-(3-Bromo-4-fluorophenoxy)acetic acid, the most critical classification is as a Halogenated Organic Waste .[8][9]

Why is this segregation so critical? The presence of halogens (in this case, bromine and fluorine) complicates the final disposal process. Non-halogenated solvents can often be recycled as fuel.[10] However, the combustion of halogenated compounds can produce highly corrosive and toxic byproducts (e.g., hydrobromic and hydrofluoric acid), requiring specialized, high-temperature incinerators with advanced scrubber systems.[11] For this reason, mixing halogenated and non-halogenated waste streams is not only a compliance violation but also unnecessarily increases disposal costs and environmental complexity.[10][11]

On-Site Waste Management: A Step-by-Step Protocol

This protocol covers the procedures for accumulating waste within the laboratory, often referred to as a Satellite Accumulation Area (SAA), before its collection by your institution's Environmental Health & Safety (EHS) department.[11][12]

Step 1: Container Selection

The integrity of the entire disposal process begins with the container.

  • Action: Select a chemically compatible container with a screw-top cap. High-Density Polyethylene (HDPE) or glass carboys are appropriate.

  • Causality: The waste is acidic; therefore, do not use metal containers , as the acid can corrode the metal, leading to leaks and potential reactive contamination.[6] The container must be in good condition, free of cracks or deterioration, and equipped with a secure, leak-proof closure to prevent the release of vapors.[12]

Step 2: Proper Labeling (Before First Use)

An unlabeled waste container is a significant safety hazard.

  • Action: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's EHS department.[11] Fill it out completely and legibly.

  • Content Requirements:

    • The words "Hazardous Waste" .[12]

    • The full, unabbreviated chemical name: "Waste 2-(3-Bromo-4-fluorophenoxy)acetic acid" .

    • If it is a solution, list all constituents and their approximate percentages (e.g., "Methanol: ~90%, 2-(3-Bromo-4-fluorophenoxy)acetic acid: ~10%").[12]

    • The date accumulation started.

  • Causality: Proper labeling prevents the creation of "unknowns," which are expensive and dangerous to handle. It communicates the hazard to everyone in the lab and is a strict EPA requirement.[13]

Step 3: Segregation and Secure Storage

Proper segregation is the cornerstone of safe chemical waste management.

  • Action: Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[12] The container must be placed within a secondary containment bin to catch any potential leaks.[5][7]

  • Segregation Mandates:

    • Primary Segregation: Store this Halogenated waste separately from Non-Halogenated waste streams.[10]

    • Chemical Incompatibility: Ensure the container is physically separated from incompatible materials, specifically bases (e.g., sodium hydroxide, amines) and strong oxidizing agents (e.g., nitric acid, peroxides).[2][14][15]

  • Causality: Physical separation using barriers or distance prevents accidental mixing, which could result in violent reactions, fires, or the release of toxic gases.[5][16]

Step 4: Safe Accumulation
  • Action: Keep the waste container securely capped at all times, except when you are actively adding waste. Do not leave a funnel in the container opening.[12] Do not fill the container beyond 90% of its capacity.[6]

  • Causality: Keeping containers closed prevents the evaporation of volatile components into the lab atmosphere and reduces the risk of spills.[11] The 10% headspace allows for liquid expansion due to temperature changes, preventing container rupture.

Step 5: Arranging for Final Disposal
  • Action: Once the container is 90% full or reaches your institution's storage time limit (e.g., 6-12 months for academic labs under EPA Subpart K), arrange for a pickup through your EHS department.[5][17]

  • Causality: This waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[6] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[5][7]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical.

  • Alert & Assess: Alert personnel in the immediate area. Assess the spill's size and risk. If the spill is large, highly concentrated, or you are not comfortable handling it, evacuate the area and contact your EHS emergency line.

  • Protect Yourself: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; check your lab's specific guidance), safety goggles, and a lab coat.[1]

  • Contain & Absorb: Contain the spill with a spill dike or absorbent pads. Use an inert absorbent material, such as vermiculite or sand, to absorb the liquid. Do not use combustible materials like paper towels.

  • Collect & Containerize: Carefully scoop the absorbed material into a compatible waste container. Seal the container.[3][11]

  • Label & Dispose: Label the container as "Hazardous Waste: Spill Debris containing 2-(3-Bromo-4-fluorophenoxy)acetic acid" and dispose of it through the EHS department.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent and water.

Visual Workflow and Data Summary

To streamline the decision-making process, the following workflow and data table summarize the key operational parameters.

Disposal Decision Workflow

G start Waste Generated: 2-(3-Bromo-4-fluorophenoxy)acetic acid char Step 1: Characterize Waste Is it Halogenated? Is it Acidic? start->char container Step 2: Select Container HDPE or Glass (No Metal) char->container label Step 3: Label Container 'Hazardous Waste' Full Chemical Name Constituents (%) container->label segregate Step 4: Segregate & Store Halogenated Area Away from Bases/Oxidizers Secondary Containment label->segregate accumulate Step 5: Accumulate Safely Keep Closed Max 90% Full segregate->accumulate pickup Step 6: Request Pickup Contact EHS for disposal at a licensed facility accumulate->pickup

Caption: Decision workflow for proper laboratory disposal of 2-(3-Bromo-4-fluorophenoxy)acetic acid.

Key Disposal Parameters Summary
ParameterGuidelineRationale & Authoritative Source
Waste Classification Halogenated Organic AcidGoverned by EPA RCRA regulations; dictates segregation and high-temperature incineration disposal.[8][11]
Compatible Containers High-Density Polyethylene (HDPE), GlassPrevents chemical degradation of the container; acids are corrosive to metals.[6]
Incompatible Materials Strong Bases, Strong Oxidizing AgentsPrevents potentially violent exothermic or gas-producing reactions.[2][14][15]
SAA Storage Time Limit Varies by generator status (e.g., 6-12 months)Defined by EPA regulations (Subpart K for academic labs) to prevent excessive accumulation.[5][17]
Container Fill Level Maximum 90% capacityProvides headspace for thermal expansion and prevents spills during handling.[6]
Disposal Method Prohibited in regular trash or drain systemsPrevents environmental contamination and damage to plumbing infrastructure.[5][7]

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research Compliance and Training.
  • ChemRTP. (2026, February 11). Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone.
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Acros Organics. (2009, September 26). Safety Data Sheet for 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • ERC. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
  • US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Temple University. Halogenated Solvents in Laboratories. Campus Operations.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • University of North Carolina at Chapel Hill. 7.2 Organic Solvents. Environment, Health and Safety.
  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet for 2-(4-Bromo-2-fluorophenoxy)acetohydrazide.
  • Apollo Scientific. (2023, May 26). Safety Data Sheet for 2-(4-Bromo-2,5-difluorophenyl)acetic acid.
  • Merck Millipore. (2023, August 22). Safety Data Sheet.
  • Technion Israel Institute of Technology. Chemical Waste Management Guide.
  • Fisher Scientific. Safety Data Sheet.
  • Aldrich. (2024, September 6). Safety Data Sheet for 2-Bromo-2`-fluoroacetophenone.
  • Central Pollution Control Board. (2025, July). Utilization of Spent Acetic acid.
  • Urben, P. G. (2000, December 1). Incompatibilities of chemicals. PubMed.
  • Dan The Lab Safety Man. Chemical Incompatibility Chart.
  • Princeton University Environmental Health & Safety. Chemical Incompatibility Chart.

Sources

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